Fmoc-D-Cys(Trt)-OH
描述
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属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H31NO4S/c39-35(40)34(38-36(41)42-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-43-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,38,41)(H,39,40)/t34-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBPUVPNPAJWHZ-UUWRZZSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H31NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428234 | |
| Record name | Fmoc-D-Cys(Trt)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
585.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167015-11-4 | |
| Record name | Fmoc-D-Cys(Trt)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fmoc-D-Cys(Trt)-OH | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-D-Cys(Trt)-OH
This guide provides a comprehensive overview of N-α-(9-Fluorenylmethoxycarbonyl)-S-trityl-D-cysteine, commonly known as Fmoc-D-Cys(Trt)-OH. It is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. This document details the molecule's core properties, its application in solid-phase peptide synthesis (SPPS), and relevant experimental protocols.
Core Molecular Data
This compound is a derivative of the amino acid D-cysteine, which is crucial for peptide and protein synthesis. The molecule incorporates two key protecting groups: the fluorenylmethoxycarbonyl (Fmoc) group on the amine and the trityl (Trt) group on the thiol side chain. These protecting groups are fundamental to its utility in stepwise peptide synthesis.
The chemical structure of this compound is characterized by a central D-cysteine core. The N-terminus is protected by an Fmoc group, and the thiol group of the side chain is protected by a bulky trityl group.
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | References |
| Molecular Weight | 585.71 g/mol | [1][2] |
| Molecular Formula | C₃₇H₃₁NO₄S | [1][3] |
| Appearance | White to off-white solid/powder | |
| CAS Number | 167015-11-4 | |
| Melting Point | 168-173 °C | |
| Purity (HPLC) | ≥97.0% to ≥99.0% | |
| Solubility | Soluble in DMSO (100 mg/mL) | |
| Storage Temperature | 2-8°C or -20°C for long-term storage |
Role in Peptide Synthesis
This compound is a standard building block for the incorporation of D-cysteine residues into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS). The selection of the trityl group for thiol protection is critical. The Trt group is acid-labile and can be removed during the final cleavage from the resin with trifluoroacetic acid (TFA). This orthogonality with the base-labile Fmoc group is a cornerstone of the Fmoc-SPPS strategy.
The following diagram illustrates the general workflow for incorporating an this compound residue during solid-phase peptide synthesis.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in the context of Fmoc-SPPS.
This protocol describes the manual coupling of this compound onto a solid-phase resin with a free N-terminal amine.
Materials:
-
Peptide-resin with a free amine group
-
This compound
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
Base: DIEA (N,N-Diisopropylethylamine) or 2,4,6-collidine
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Washing solvent: Methanol
-
Kaiser test kit
Procedure:
-
Resin Preparation: The peptide-resin is initially swelled in DMF. The N-terminal Fmoc protecting group is removed by treating the resin with a 20% solution of piperidine in DMF for approximately 20-30 minutes to expose the free amine.
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine.
-
Activation of Amino Acid:
-
In a separate reaction vessel, dissolve this compound (4 equivalents relative to the resin substitution), HBTU (3.9 equivalents), and HOBt (4 equivalents) in DMF.
-
Add DIEA (8 equivalents) to the mixture.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid mixture to the washed peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Post-Coupling Washing: After the coupling period, the resin is washed sequentially with DMF, DCM, and Methanol to remove any unreacted reagents and byproducts.
-
Confirmation of Coupling: A small sample of the resin is taken to perform a qualitative test, such as the Kaiser test, to confirm the absence of free primary amines, which indicates a complete coupling reaction. If the test is positive, the coupling step may need to be repeated.
This protocol outlines the final step of releasing the synthesized peptide from the resin and removing the side-chain protecting groups, including the Trt group from the D-cysteine residue.
Materials:
-
Peptide-resin (fully synthesized)
-
Cleavage cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), and water. A common ratio is 95:2.5:2.5 (v/v/v).
-
Scavengers: EDT (1,2-Ethanedithiol) is often added, especially for cysteine-containing peptides, to prevent re-attachment of the trityl cation to the deprotected thiol group.
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Resin Preparation: The synthesized peptide-resin is washed with DCM and dried under a vacuum.
-
Cleavage Reaction:
-
The dried resin is treated with the cleavage cocktail. For peptides containing trityl-protected residues like Cys(Trt), it is recommended to add a scavenger such as TIS to the mixture.
-
The reaction is typically allowed to proceed for 2-3 hours at room temperature with occasional agitation.
-
-
Peptide Precipitation:
-
After the cleavage is complete, the resin is filtered off, and the filtrate containing the peptide is collected.
-
The peptide is precipitated from the TFA solution by adding cold diethyl ether.
-
-
Isolation and Purification:
-
The precipitated peptide is pelleted by centrifugation.
-
The ether is decanted, and the peptide pellet is washed multiple times with cold ether to remove residual scavengers and cleaved protecting groups.
-
The crude peptide is then dried, and can be further purified using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Applications in Research and Drug Development
This compound is not only a building block for synthetic peptides but also has applications as a research tool in its own right. It has been described as an agent in cell biology and pharmacology, with potential effects as an ion channel blocker and an activator of the GPR75 receptor. Its primary use, however, remains in the synthesis of custom peptides for various research purposes, including drug design, protein structure-function studies, and the development of peptide-based therapeutics.
References
Synthesis and Purification of Fmoc-D-Cys(Trt)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of N-α-(9-Fluorenylmethoxycarbonyl)-S-trityl-D-cysteine (Fmoc-D-Cys(Trt)-OH), a critical building block in solid-phase peptide synthesis (SPPS). This document details the experimental protocols, presents key quantitative data, and illustrates the process workflows for researchers and professionals in the field of drug development and peptide chemistry.
Introduction
This compound is an essential amino acid derivative utilized in the synthesis of peptides containing D-cysteine. The fluorenylmethoxycarbonyl (Fmoc) group provides temporary protection of the α-amino group, which can be cleaved under mild basic conditions, typically with piperidine.[1] The trityl (Trt) group offers robust, acid-labile protection for the thiol side chain of cysteine, preventing unwanted side reactions such as oxidation and disulfide bond formation during peptide elongation.[2] The use of the bulky trityl group also helps to minimize side reactions like the formation of 3-(1-piperidinyl)alanine, which can occur with C-terminal cysteine residues in SPPS.[3] This guide outlines a two-step synthesis process followed by purification to yield high-purity this compound.
Synthesis and Purification Workflow
The overall process for preparing this compound involves the S-tritylation of D-cysteine followed by the N-Fmoc protection of the resulting S-trityl-D-cysteine. The final product is then purified to meet the high-purity standards required for peptide synthesis.
References
Solubility of Fmoc-D-Cys(Trt)-OH in common organic solvents
An In-depth Technical Guide on the Solubility of Fmoc-D-Cys(Trt)-OH in Common Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility of this compound, a critical building block in solid-phase peptide synthesis (SPPS). The solubility of this reagent directly impacts coupling efficiency, and ultimately, the purity and yield of the final peptide. This document collates available quantitative and qualitative solubility data in common organic solvents, outlines the key factors influencing solubility, and presents a detailed experimental protocol for its determination. Furthermore, a general workflow for the utilization of Fmoc-amino acids in SPPS is visualized to provide a broader context for researchers, scientists, and professionals in drug development.
Introduction to this compound
Nα-9-fluorenylmethyloxycarbonyl-S-trityl-D-cysteine, or this compound, is a derivative of the amino acid cysteine widely used in peptide synthesis. The Fmoc group on the alpha-amino position provides temporary protection that is stable to acidic conditions but readily removed by a base, typically piperidine. The trityl (Trt) group protects the thiol side chain of cysteine, preventing unwanted side reactions, and is typically removed using a strong acid like trifluoroacetic acid (TFA). The successful incorporation of this amino acid into a growing peptide chain is highly dependent on its solubility in the solvents used during the coupling step of SPPS. Poor solubility can lead to incomplete reactions, resulting in deletion sequences and challenging purifications.
Factors Influencing Solubility
The solubility of any Fmoc-protected amino acid, including this compound, is governed by a combination of physical and chemical factors:
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Amino Acid Side Chain and Protecting Groups: The inherent properties of the amino acid side chain and its protecting group are paramount. The trityl group on the cysteine side chain is large and hydrophobic, which generally increases solubility in nonpolar organic solvents.
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Solvent Properties: The choice of solvent is critical. Polar aprotic solvents are most commonly used in SPPS due to their ability to solvate the growing peptide chain and the incoming Fmoc-amino acid.[1] Key solvents include:
-
N,N-Dimethylformamide (DMF): Often considered the solvent of choice for its excellent solvating properties.[1][2]
-
N-Methyl-2-pyrrolidone (NMP): A highly polar solvent that can enhance coupling yields, though some Fmoc-amino acids may show greater decomposition in NMP over time compared to DMF.[2]
-
Dimethyl Sulfoxide (DMSO): A highly polar solvent, sometimes used in mixtures to dissolve difficult sequences.[3]
-
Dichloromethane (DCM): While a common solvent in peptide chemistry, it may not solvate peptide chains as effectively as DMF or NMP.
-
-
Temperature: Solubility is generally positively correlated with temperature. Gentle heating can be employed to dissolve compounds with poor solubility, although the potential for degradation must be considered.
Solubility Data for this compound
The following table summarizes the available quantitative and qualitative solubility data for this compound in common organic solvents. It is important to note that specific values can be influenced by factors such as purity, crystalline form, and the presence of moisture.
| Solvent | Formula | Solubility | Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 100 mg/mL | 170.73 mM | Ultrasonic assistance may be needed. Hygroscopic DMSO can significantly impact solubility. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 30 mg/mL | 51.22 mM | A qualitative assessment indicates that 1 mmole (585.71 mg) is clearly soluble in 2 mL of DMF, suggesting a much higher potential solubility. |
Experimental Protocol for Solubility Determination
For applications requiring precise solubility data, it is crucial to perform an experimental determination. The following protocol provides a general method for quantifying the solubility of this compound.
4.1. Materials and Equipment
-
This compound
-
Organic solvents (e.g., DMF, DMSO, NMP, DCM)
-
Analytical balance (accurate to at least 0.1 mg)
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Agitate the mixture using a vortex mixer and then place it in a thermostatic shaker at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the saturated solution at high speed to pellet the undissolved solid.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the HPLC calibration curve.
-
-
Quantitative Analysis by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
-
Inject the diluted sample of the saturated solution and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. The resulting value is the solubility of this compound in the tested solvent at the specified temperature.
-
Visualization of Application in Peptide Synthesis
The primary application of this compound is in solid-phase peptide synthesis. The general workflow of a single coupling cycle is depicted below.
References
The Trityl Group: A Technical Guide to Thiol Protection in Fmoc-Based Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of cysteine-containing peptides is a cornerstone of modern drug discovery and biochemical research. The unique reactivity of the cysteine thiol group (R-SH) necessitates a robust protection strategy to prevent unwanted side reactions, primarily oxidation to disulfides, during peptide chain elongation. This technical guide provides an in-depth analysis of the trityl (Trt) protecting group as used in Fmoc-D-Cys(Trt)-OH, a critical reagent in solid-phase peptide synthesis (SPPS).
The Core Function of the Trityl (Trt) Group
The triphenylmethyl (Trityl, Trt) group is a bulky and highly effective protecting group for the thiol side chain of cysteine. Its primary role is to act as a temporary shield, rendering the sulfur atom chemically inert during the iterative steps of Fmoc-based SPPS. The key to its utility lies in its unique chemical properties:
-
Steric Hindrance: The three phenyl rings of the trityl group create significant steric bulk around the sulfur atom. This physically obstructs the thiol from participating in undesired reactions such as oxidation or alkylation.[1] This bulkiness can also help disrupt peptide aggregation during synthesis.[1]
-
Acid Lability: The S-Trityl bond is engineered to be stable under the basic conditions required for Fmoc group removal (typically 20% piperidine in DMF) but labile to strong acids like trifluoroacetic acid (TFA).[1][2] This allows for its removal during the final cleavage step, simultaneously liberating the peptide from the solid support and deprotecting other acid-labile side chains.[2]
-
Orthogonality: The stability of the Trt group to the basic conditions used for Fmoc removal makes it an orthogonal protecting group within the Fmoc/tBu synthesis strategy. This orthogonality is crucial for predictable and high-yield synthesis of complex peptides.
Quantitative Data on Cysteine Protecting Groups
The selection of a protecting group is guided by its stability and cleavage efficiency. The Trityl group is a popular choice for the routine synthesis of peptides intended to have free thiols.
| Protecting Group | Chemical Name | Cleavage Conditions | Cleavage Efficiency & Remarks |
| Trityl (Trt) | Triphenylmethyl | 95% TFA with scavengers (e.g., TIS, H₂O, EDT) | Generally high, but can be sequence-dependent. Prone to incomplete cleavage without sufficient scavengers to trap the reactive trityl cation. |
| Acetamidomethyl (Acm) | Acetamidomethyl | Iodine, Mercury(II) Acetate | Stable to TFA, offering an orthogonal protection strategy for complex peptides requiring sequential disulfide bond formation. |
| tert-Butyl (tBu) | tert-Butyl | HF, TFMSA | Stable to TFA, providing another orthogonal protection option. Useful for synthesizing peptides with multiple disulfide bridges. |
Experimental Protocols
Precise execution of experimental steps is critical for the successful synthesis of cysteine-containing peptides. The following are standard protocols for the incorporation of this compound and the final cleavage process.
Protocol for Manual Fmoc-SPPS Coupling of this compound
This protocol outlines a standard manual workflow for coupling this compound onto a solid-phase resin.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF
-
This compound
-
Coupling reagents: e.g., HBTU/HOBt or DIC/Oxyma
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (for HBTU/HOBt activation)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes. Drain and repeat the piperidine treatment for another 5-10 minutes to ensure complete Fmoc removal.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. Perform a Kaiser test to confirm the presence of free primary amines.
-
Amino Acid Activation & Coupling:
-
In a separate vessel, dissolve this compound (3-5 equivalents) and a suitable coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add an activator base (e.g., DIPEA, 6-10 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours.
-
-
Monitoring and Washing: Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling. Once complete, drain the coupling solution and wash the resin thoroughly with DMF.
Protocol for Cleavage and Trityl Deprotection
This protocol details the cleavage of the peptide from the resin and the simultaneous removal of the Trt group.
Materials:
-
Dry peptide-resin
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and deionized water. A common mixture is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Place the dry peptide-resin in a suitable reaction vessel.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (a typical volume is 10 mL per 0.1 mmol of synthesis scale). Agitate at room temperature for 2-3 hours. The TIS acts as a scavenger to irreversibly trap the highly stable trityl cation, preventing side reactions like re-attachment to the cysteine thiol or modification of other residues like tryptophan.
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin beads. Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Isolation and Purification: Centrifuge the ether suspension to pellet the crude peptide. Wash the pellet with cold ether 2-3 times. Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Key Workflows and Mechanisms
Visualizing the processes involved in SPPS and deprotection is essential for understanding the role of the Trityl group.
References
A Comprehensive Technical Guide to Fmoc-D-Cys(Trt)-OH (CAS 167015-11-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical entity with CAS number 167015-11-4, identified as N-α-(9-Fluorenylmethoxycarbonyl)-S-trityl-D-cysteine, commonly abbreviated as Fmoc-D-Cys(Trt)-OH. This document consolidates critical chemical and physical data, outlines its primary applications in research and development, and presents relevant experimental contexts.
Core Chemical Information
This compound is a high-purity amino acid derivative widely utilized as a fundamental building block in solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the alpha-amino group, while the bulky trityl (Trt) group safeguards the thiol side chain of the D-cysteine residue. This strategic protection is crucial for the controlled and sequential assembly of amino acids into a desired peptide chain.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Citations |
| CAS Number | 167015-11-4 | [1][2][3][4][5] |
| Molecular Formula | C₃₇H₃₁NO₄S | |
| Molecular Weight | 585.71 g/mol | |
| Melting Point | 172-176 °C | |
| Appearance | White to off-white solid/powder | |
| Purity | ≥98% (TLC), ≥99.0% (HPLC) | |
| Storage Temperature | 2°C - 8°C (short-term), -20°C (long-term) |
Applications in Research and Drug Development
This compound is a valuable reagent in several areas of scientific investigation, most notably in the synthesis of peptides with therapeutic potential.
Its primary application is in the preparation of custom peptides, including those with unnatural D-amino acid configurations, which can enhance proteolytic stability. It is a key ingredient in the synthesis of cyclic peptides, which are of significant interest in drug discovery due to their improved stability and binding affinity compared to their linear counterparts.
One notable application is in the development of novel, potent C-X-C chemokine receptor type 4 (CXCR4) antagonists. These antagonists have shown potential for antitumor activity, highlighting the importance of this compound in cancer research. Beyond peptide synthesis, this compound has been used in studies of protein interactions, ion channels, and as an inhibitor of certain enzymes like histone deacetylases (HDACs).
Experimental Protocols and Workflows
The utility of this compound is defined by its behavior in experimental settings. Below are generalized protocols relevant to its application.
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates the typical workflow for incorporating an this compound residue into a peptide chain using SPPS.
Caption: A flowchart of the key steps in solid-phase peptide synthesis.
Detailed Methodologies:
-
Fmoc Group Removal: The N-terminal Fmoc protecting group is typically removed by treating the resin-bound peptide with a 20% solution of piperidine in a solvent like dimethylformamide (DMF).
-
Amino Acid Coupling: The free amino group of the resin-bound peptide is then coupled with the carboxyl group of this compound. This reaction is mediated by activating agents. A common activation method involves using 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) in the presence of a base such as N,N-diisopropylethylamine (DIPEA).
-
Trt Group Removal: The S-trityl protecting group is stable under the basic conditions of Fmoc deprotection but is readily cleaved under acidic conditions. Typically, a solution of 95% trifluoroacetic acid (TFA) is used to simultaneously cleave the peptide from the resin and remove the Trt and other acid-labile side-chain protecting groups. Scavengers, such as triisopropylsilane (TIS), are often included to prevent side reactions with the deprotected cysteine.
Preparation of a Solubilized Formulation
For in vitro biological assays, this compound can be prepared in a stock solution. A common protocol involves the following steps:
-
Prepare a stock solution of 25.0 mg/mL in 100% DMSO.
-
For a working solution, take 100 µL of the DMSO stock and add it to 400 µL of PEG300.
-
Mix the solution thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Finally, add 450 µL of saline (0.9% NaCl in ddH₂O) to reach a final volume of 1 mL. This results in a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, with a final drug concentration of ≥ 2.5 mg/mL.
Biological Activity and Signaling
This compound and peptides derived from it have been investigated for various biological activities.
Caption: A diagram illustrating the various biological effects of the compound.
Studies have shown that this compound can inhibit the growth of cancer cells and disrupt the mitochondrial membrane potential. Furthermore, it has been shown to have inhibitory effects on histone deacetylases (HDACs), which are enzymes involved in regulating gene expression. As a component of synthetic peptides, it has been instrumental in creating CXCR4 antagonists, which can block the signaling pathway of this chemokine receptor, a pathway often implicated in cancer metastasis. It has also been reported to have an ion channel blocking effect and can act as a potent activator of the G-protein coupled receptor GPR75.
This technical guide serves as a foundational resource for professionals working with this compound. For specific experimental applications, it is recommended to consult the primary literature and optimize protocols accordingly.
References
- 1. 167015-11-4 | CAS DataBase [m.chemicalbook.com]
- 2. Fmoc-S-trityl-D-cysteine | 167015-11-4 | FF47256 [biosynth.com]
- 3. This compound | 167015-11-4 | FDC-1807-PI | Biosynth [biosynth.com]
- 4. N-Fmoc-S-trityl-D-cysteine | 167015-11-4 [chemicalbook.com]
- 5. Cyclic Peptides 2024 by Iris Biotech GmbH - Issuu [issuu.com]
The Strategic Incorporation of D-Amino Acids in Peptide Therapeutic Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic application of peptides, while promising due to their high specificity and potency, is often hampered by their inherent susceptibility to proteolytic degradation in vivo. A key strategy to overcome this limitation is the incorporation of non-natural D-amino acids. This technical guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of D-amino acids in the design of robust and effective peptide therapeutics.
Core Principles: Enhancing Stability and Modulating Activity
The fundamental advantage of substituting L-amino acids with their D-enantiomers lies in stereochemistry. Endogenous proteases are chiral enzymes that have evolved to specifically recognize and cleave peptide bonds involving L-amino acids. The introduction of a D-amino acid creates a stereochemical barrier, rendering the peptide resistant to proteolytic degradation and significantly extending its circulating half-life.[1][2][3]
Beyond enhancing stability, D-amino acid substitution can also modulate the biological activity of a peptide. By altering the peptide's conformation, a D-amino acid can influence its binding affinity to its target receptor. In some instances, this can lead to an increase in potency, while in others, it may be used to fine-tune selectivity or reduce off-target effects.[4][5]
Quantitative Impact of D-Amino Acid Substitution
The strategic placement of D-amino acids can lead to dramatic improvements in the pharmacokinetic and pharmacodynamic properties of peptide therapeutics. The following tables summarize quantitative data from various studies, highlighting these enhancements.
Table 1: Enhancement of Proteolytic Stability with D-Amino Acid Substitution
| Peptide System | Modification | Half-Life (t½) in Human Serum | Fold Increase in Stability | Reference |
| MUC2 Epitope Peptide | All L-amino acid (TPTPTGTQTPT) | Decomposed within 24h (in 50% serum) | - | |
| MUC2 Epitope Peptide | D-amino acids at N- and C-termini (tptPTGTQTPT) | Completely stable | Not applicable (complete stability) | |
| Antimicrobial Peptide (AMP) | L-amino acid parent | Degraded | - | |
| Antimicrobial Peptide (AMP) | D-amino acid substituted analog | Significantly more stable | Not quantified | |
| Antitumor Peptide (RDP215) | L-amino acid parent | Less stable in serum | - | |
| Antitumor Peptide (9D-RDP215) | D-amino acid substituted | More stable in serum | Not quantified |
Table 2: Impact of D-Amino Acid Substitution on Biological Activity
| Peptide System | L-Peptide (IC50 / EC50) | D-Amino Acid Substituted Peptide (IC50 / EC50) | Change in Activity | Reference |
| Melittin (Cytotoxicity) | Similar IC50 to D-form | Similar IC50 to L-form | No significant change | |
| DCDX (Receptor-mediated transcytosis) | Higher IC50 | 5-fold lower IC50 | 5-fold increase | |
| Aplysia Allatotropin-Related Peptide (ATRP) on ATRPR2 | EC50 = 400 nM | EC50 = 2 nM | ~200-fold increase | |
| Antimicrobial Peptide (SOAP) | MIC = 6.2 µM | MIC = 3.1 µM | 2-fold increase |
Key Experimental Protocols
The successful design and evaluation of D-amino acid-containing peptides rely on a suite of robust experimental methodologies.
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically synthesizing peptides, including those containing D-amino acids.
-
Principle: The peptide is assembled in a stepwise manner on a solid resin support. Each amino acid, with its α-amino group protected (e.g., by Fmoc), is activated and coupled to the free amino group of the growing peptide chain. The protecting group is then removed to allow the next amino acid to be added.
-
Incorporation of D-Amino Acids: Protected D-amino acids are commercially available and are incorporated into the sequence using the same coupling chemistry as their L-counterparts.
-
Key Steps:
-
Resin Loading: The first amino acid is attached to the solid support.
-
Deprotection: The Fmoc protecting group is removed from the N-terminus of the resin-bound amino acid.
-
Coupling: The next Fmoc-protected amino acid is activated (e.g., with HBTU/DIPEA) and coupled to the deprotected N-terminus.
-
Washing: The resin is washed to remove excess reagents and byproducts.
-
Repeat: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid).
-
Purification: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
In Vitro Stability Assay: Serum/Plasma Stability
This assay assesses the resistance of a peptide to degradation by proteases present in serum or plasma.
-
Principle: The peptide is incubated in serum or plasma at 37°C over a time course. At various time points, aliquots are taken, and the enzymatic reaction is quenched. The amount of intact peptide remaining is quantified by RP-HPLC or LC-MS.
-
Methodology:
-
Preparation: Prepare a stock solution of the peptide. Thaw human serum or plasma and centrifuge to remove precipitates.
-
Incubation: Add the peptide stock solution to the pre-warmed serum/plasma to a final concentration (e.g., 10 µg/mL).
-
Time-Point Sampling: At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.
-
Quenching: Immediately add the aliquot to a quenching solution (e.g., acetonitrile with 1% trifluoroacetic acid) to precipitate proteins and stop enzymatic activity.
-
Sample Preparation: Centrifuge the quenched sample to pellet the precipitated proteins. Transfer the supernatant containing the peptide to an HPLC vial.
-
Analysis: Analyze the supernatant by RP-HPLC, monitoring the absorbance at a characteristic wavelength (e.g., 220 nm).
-
Data Analysis: Integrate the peak area corresponding to the intact peptide at each time point. Calculate the percentage of peptide remaining relative to the t=0 time point. The half-life (t½) is determined by plotting the percentage of remaining peptide against time.
-
Binding Affinity Assays
These assays are crucial for determining how D-amino acid substitution affects the interaction of the peptide with its biological target.
-
a) Surface Plasmon Resonance (SPR)
-
Principle: SPR measures the real-time binding of an analyte (e.g., peptide) to a ligand (e.g., target protein) immobilized on a sensor chip. Binding causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of reflected light.
-
Methodology:
-
Ligand Immobilization: The target protein is immobilized on the sensor chip surface.
-
Analyte Injection: A series of concentrations of the peptide (analyte) are flowed over the sensor chip.
-
Data Acquisition: The association and dissociation of the peptide are monitored in real-time, generating a sensorgram.
-
Data Analysis: The kinetic parameters (association rate constant, ka; dissociation rate constant, kd) and the equilibrium dissociation constant (KD) are determined by fitting the sensorgram data to a binding model.
-
-
-
b) Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat change that occurs upon the binding of a ligand to a macromolecule. This allows for the determination of the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction in a single experiment.
-
Methodology:
-
Sample Preparation: The target protein is placed in the sample cell, and the peptide solution is loaded into the injection syringe. Both must be in the same buffer.
-
Titration: Small aliquots of the peptide solution are injected into the protein solution.
-
Heat Measurement: The heat released or absorbed during each injection is measured.
-
Data Analysis: The resulting data are plotted as heat change per injection versus the molar ratio of the reactants. The data are then fitted to a binding model to determine the thermodynamic parameters of the interaction.
-
-
Visualizing Workflows and Pathways
Experimental Workflow for D-Amino Acid Peptide Therapeutic Design
The development of a D-amino acid-containing peptide therapeutic follows a structured, iterative process.
Caption: A generalized workflow for the design and development of D-amino acid-containing peptide therapeutics.
Signaling Pathway: Octreotide (a Somatostatin Analog)
Octreotide is a synthetic octapeptide that mimics natural somatostatin and contains a D-phenylalanine residue to enhance its stability. It is used to treat acromegaly and certain neuroendocrine tumors by binding to somatostatin receptors (SSTRs), primarily SSTR2.
Caption: Simplified signaling pathway of Octreotide via the SSTR2 receptor, leading to the inhibition of hormone secretion.
Mechanism of Action: D-Peptide Inhibitor of HIV-1 gp41 Fusion
D-peptides have been designed to inhibit the entry of HIV-1 into host cells by targeting the gp41 protein, which is essential for membrane fusion. These D-peptides bind to a transiently exposed pocket on the gp41 N-trimer, preventing the conformational changes required for fusion.
References
- 1. Inhibiting HIV-1 entry: discovery of D-peptide inhibitors that target the gp41 coiled-coil pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Storage and Handling of Fmoc-D-Cys(Trt)-OH Powder
This guide provides in-depth technical recommendations for the proper storage and handling of Fmoc-D-Cys(Trt)-OH powder, a critical reagent in solid-phase peptide synthesis. Adherence to these guidelines is essential to ensure the chemical integrity, stability, and optimal performance of the compound in research, development, and manufacturing applications.
Storage Recommendations
The stability of this compound powder is paramount for its successful application. While generally stable, its shelf life can be significantly impacted by storage conditions. Below is a summary of recommended storage parameters based on supplier data.
Table 1: Recommended Storage Conditions for this compound Powder
| Parameter | Recommendation | Source |
| Temperature | -20°C (-15°C to -25°C) | [1] |
| 2°C - 8°C | [2][3] | |
| 15°C - 25°C | [4] | |
| Atmosphere | Sealed in a dry, inert atmosphere (e.g., Argon or Nitrogen) | [3] |
| Light | Protect from light | |
| Container | Tightly sealed container |
Note on Temperature Discrepancies: There is a notable variation in the recommended storage temperatures from different suppliers. To ensure maximum shelf-life and prevent degradation, storage at -20°C is the most conservative and recommended approach. Storage at 2-8°C is also a common recommendation. Room temperature (15-25°C) storage, while suggested by one source, may be suitable for short-term storage but is not ideal for long-term preservation.
For solutions of this compound, the following storage conditions are advised:
Table 2: Recommended Storage Conditions for this compound in Solution
| Temperature | Storage Period | Source |
| -80°C | 6 months | |
| -20°C | 1 month |
To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot solutions into single-use volumes before storage.
Chemical Stability
This compound is reported to be chemically stable under standard ambient conditions (room temperature). However, the trityl (Trt) protecting group on the cysteine side chain is labile to strong acids. The primary degradation pathway of concern involves the premature cleavage of this group.
Diagram 1: Logical Relationship of Factors Affecting Stability
Caption: Key environmental factors influencing the stability of this compound powder.
Handling Procedures
While this compound is not classified as a hazardous substance, adherence to good laboratory practice is essential to minimize exposure and maintain the purity of the compound.
3.1. Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling the material. The following PPE is recommended:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and removed using the proper technique to avoid skin contact.
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Respiratory Protection: A NIOSH-approved N95 dust mask or higher is recommended, especially when handling large quantities or when there is a risk of aerosolization.
-
Skin and Body Protection: Laboratory coat.
3.2. Engineering Controls
-
Handle in a well-ventilated area.
-
For operations that may generate significant dust, a chemical fume hood or a ventilated balance enclosure should be used.
Diagram 2: Recommended Handling Workflow
Caption: Step-by-step workflow for the safe handling of this compound powder.
First Aid Measures
In the event of exposure, the following first aid measures should be taken:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
After Skin Contact: Immediately wash with plenty of water. Remove contaminated clothing.
-
After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
After Swallowing: Rinse mouth with water. Do NOT induce vomiting. Seek medical advice.
Spill and Disposal Procedures
5.1. Spill Response
-
Avoid dust formation.
-
Ventilate the area of the spill.
-
Personnel involved in cleanup should wear appropriate PPE.
-
Carefully sweep up the spilled material and place it in a suitable, closed container for disposal.
5.2. Disposal
-
Dispose of the material in accordance with local, state, and federal regulations.
-
Contaminated packaging should be disposed of in the same manner as the product.
Experimental Protocols
While detailed, proprietary experimental data from manufacturers on stability testing is not publicly available, a general protocol for assessing the stability of a chemical powder like this compound would typically involve the following steps.
Diagram 3: General Experimental Workflow for Stability Assessment
References
The Cornerstone of Modern Peptide Synthesis: An In-depth Guide to the Fmoc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide chemistry, particularly in solid-phase peptide synthesis (SPPS). Its widespread adoption is a testament to the mild reaction conditions it affords, its orthogonal nature to common side-chain protecting groups, and the ease with which its removal can be monitored. This technical guide provides a comprehensive overview of the Fmoc group, from its fundamental chemical principles to practical experimental protocols and troubleshooting common challenges.
Core Principles of Fmoc Chemistry
The utility of the Fmoc group in peptide synthesis lies in its clever chemical design. It temporarily blocks the α-amino group of an amino acid, preventing unwanted side reactions during the formation of a peptide bond with the next amino acid in the sequence.[1][2]
Protection: The Fmoc group is introduced onto the α-amino group of an amino acid, forming a stable carbamate linkage. This is typically achieved by reacting the amino acid with Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[3][4]
Deprotection (Cleavage): The key advantage of the Fmoc group is its lability to basic conditions, a feature that distinguishes it from the acid-labile Boc protecting group.[] The deprotection is typically accomplished by treatment with a secondary amine, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). The mechanism proceeds via a β-elimination reaction, initiated by the abstraction of the acidic proton on the fluorenyl ring system. This reaction releases the free amine of the peptide chain, ready for the next coupling step, and generates dibenzofulvene (DBF) as a byproduct. The piperidine in the deprotection solution also acts as a scavenger for the reactive DBF, forming a stable adduct.
Orthogonality: Fmoc chemistry is highly valued for its orthogonality. The base-labile nature of the Fmoc group allows for the use of acid-labile protecting groups for the amino acid side chains (e.g., t-butyl, trityl). This means the N-terminal Fmoc group can be selectively removed at each cycle of peptide elongation without affecting the side-chain protection, which remains intact until the final cleavage of the completed peptide from the resin.
Quantitative Data in Fmoc-SPPS
Precise control over reaction conditions is paramount for successful peptide synthesis. The following tables summarize key quantitative parameters commonly employed in Fmoc-based SPPS.
| Parameter | Value | Notes |
| Fmoc Deprotection Reagent | 20% (v/v) piperidine in DMF | The most common reagent and concentration. Other bases like 4-methylpiperidine or DBU can be used in specific situations. |
| Deprotection Time | 15-30 minutes | Typically performed in two steps (e.g., 5 min + 10 min) to ensure complete removal. May need to be extended for longer peptides or sequences prone to aggregation. |
| UV Monitoring Wavelength | ~301 nm | The dibenzofulvene-piperidine adduct has a strong UV absorbance at this wavelength, allowing for real-time monitoring of the deprotection reaction. |
| Final Cleavage Reagent | Trifluoroacetic acid (TFA) based cocktails | A common cocktail is TFA/water/triisopropylsilane (TIS) (95:2.5:2.5). The composition can be adjusted based on the amino acid composition of the peptide. |
| Final Cleavage Time | 2-3 hours | Dependent on the peptide sequence and the stability of the side-chain protecting groups. |
Experimental Protocols
The following are generalized protocols for key steps in Fmoc-based solid-phase peptide synthesis. These should be optimized based on the specific peptide sequence and scale of the synthesis.
Resin Preparation and Swelling
-
Resin Selection: Choose an appropriate resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid, Rink Amide resin for a C-terminal amide).
-
Quantification: Weigh the desired amount of resin (e.g., 300 mg for a 0.1 mmol scale synthesis).
-
Swelling: Place the resin in a suitable reaction vessel and add DMF to swell the resin for at least 1 hour. After swelling, drain the DMF.
First Amino Acid Loading (Example with Wang Resin)
-
Activation: Dissolve 5 equivalents of the first Fmoc-protected amino acid in a suitable solvent (e.g., DCM/DMF). Add a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) (5 equivalents) and an activator like 1-hydroxybenzotriazole (HOBt) or Oxyma.
-
Coupling: Add the activated amino acid solution to the swollen resin. Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF and then DCM to remove excess reagents.
-
Capping (Optional but Recommended): To block any unreacted sites on the resin, treat the resin with a capping solution, such as a mixture of acetic anhydride and a non-nucleophilic base (e.g., DIPEA) in DMF.
Peptide Chain Elongation Cycle
This cycle of deprotection, washing, and coupling is repeated for each amino acid in the peptide sequence.
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for an initial 5 minutes, then drain.
-
Add a fresh portion of the deprotection solution and agitate for another 10-15 minutes.
-
The progress of the deprotection can be monitored by taking an aliquot of the solution and measuring its absorbance at approximately 301 nm.
-
-
Washing: Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
-
Amino Acid Coupling:
-
Activation: In a separate vessel, dissolve 4 equivalents of the next Fmoc-protected amino acid and 4 equivalents of a coupling reagent (e.g., HCTU or HATU) in DMF. Add a base such as DIPEA (8 equivalents).
-
Coupling: Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 30-60 minutes. The completion of the coupling can be checked using a qualitative test such as the ninhydrin (Kaiser) test.
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Final Cleavage and Deprotection
-
Resin Preparation: After the final amino acid has been coupled and the terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). TIS acts as a scavenger for reactive carbocations generated during the removal of acid-labile side-chain protecting groups.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether to remove residual scavengers and cleavage byproducts.
-
Dry the crude peptide under vacuum.
-
Visualizing Key Processes in Fmoc-SPPS
The following diagrams, generated using the DOT language, illustrate the core workflows and chemical transformations in Fmoc-based peptide synthesis.
Common Challenges and Mitigation Strategies
While Fmoc-SPPS is a robust methodology, certain challenges can arise, particularly with "difficult sequences" that are prone to aggregation or contain sensitive amino acids.
-
Aggregation: As the peptide chain elongates, it can fold and form intermolecular hydrogen bonds, leading to aggregation. This can hinder reagent access and lead to incomplete coupling and deprotection.
-
Mitigation: Use of "high-load" resins, elevated temperatures during coupling, or the incorporation of pseudoprolines can help disrupt secondary structures. For hydrophobic peptides, Boc chemistry might be advantageous.
-
-
Aspartimide Formation: Peptides containing aspartic acid are susceptible to the formation of a five-membered ring aspartimide intermediate, especially upon prolonged exposure to the basic deprotection conditions. This can lead to racemization and the formation of β-aspartyl peptides.
-
Mitigation: Minimizing deprotection times and using protecting groups for the aspartic acid side chain that are less prone to this side reaction can be effective.
-
-
Diketopiperazine Formation: At the dipeptide stage, the deprotected N-terminal amine can attack the ester linkage to the resin, leading to the cleavage of the dipeptide as a cyclic diketopiperazine.
-
Mitigation: This is particularly problematic for sequences ending in proline or glycine. Coupling the first two amino acids as a pre-formed dipeptide can circumvent this issue.
-
-
Racemization: The activation of the carboxylic acid group of an amino acid for coupling can lead to the loss of stereochemical integrity at the α-carbon, particularly for amino acids like histidine and cysteine.
-
Mitigation: The choice of coupling reagent and the addition of an racemization suppressant like HOBt or Oxyma can minimize this side reaction.
-
Conclusion
The Fmoc protecting group has revolutionized peptide synthesis, enabling the routine and automated production of complex peptides for research, diagnostics, and therapeutic applications. Its mild cleavage conditions, orthogonality with acid-labile side-chain protecting groups, and the ability to monitor its removal in real-time have made Fmoc-SPPS the dominant strategy in the field. A thorough understanding of the underlying chemistry, careful optimization of reaction protocols, and awareness of potential side reactions are crucial for harnessing the full potential of this powerful synthetic tool.
References
Methodological & Application
Application Note: Standard Cleavage Protocols for the Removal of the Trityl (Trt) Group from D-Cysteine
Audience: Researchers, scientists, and drug development professionals involved in solid-phase peptide synthesis (SPPS).
Introduction: The trityl (Trt) group is a widely used protecting group for the thiol side chain of cysteine in Fmoc-based solid-phase peptide synthesis (SPPS). Its popularity stems from its stability during peptide chain elongation and its lability under acidic conditions, which allows for its removal during the final cleavage of the peptide from the resin. However, the cleavage of the Trt group is a reversible reaction due to the high stability of the liberated trityl cation and the nucleophilic nature of the cysteine thiol.[1] To ensure complete and irreversible deprotection, a carefully formulated cleavage cocktail containing scavengers is essential. This document provides detailed protocols and data for the standard cleavage cocktails used to remove the Trt group from D-cysteine residues.
Mechanism of Trt Group Removal and the Role of Scavengers
The removal of the Trt group is an acid-catalyzed process, typically using trifluoroacetic acid (TFA). TFA protonates the ether linkage of the Trt group, leading to its cleavage and the formation of a stable trityl cation and a free cysteine thiol. The primary role of scavengers in the cleavage cocktail is to trap the electrophilic trityl cation, preventing it from reattaching to the nucleophilic thiol of cysteine or reacting with other sensitive residues like tryptophan and methionine.[2][3] Silane-based scavengers, such as triisopropylsilane (TIS), are particularly effective as they irreversibly reduce the trityl cation to the inert triphenylmethane.[1][4]
Caption: Mechanism of Trt deprotection and scavenger action.
Standard Cleavage Cocktails
The selection of an appropriate cleavage cocktail depends on the amino acid composition of the peptide. For peptides containing cysteine, the inclusion of scavengers is mandatory. The following table summarizes commonly used cleavage cocktails for the removal of the Trt group.
| Reagent Name | Composition (v/v/v or w/w) | Key Scavengers | Applications and Remarks | Citations |
| Standard TFA/TIS | TFA / TIS / H₂O (95:2.5:2.5) | Triisopropylsilane (TIS) | A widely used and effective cocktail for most peptides. TIS is a highly efficient scavenger for the trityl cation. | |
| TFA/EDT | TFA / Ethanedithiol (EDT) / H₂O (95:2.5:2.5) | Ethanedithiol (EDT) | EDT helps to keep the cysteine in a reduced state and is a good scavenger for t-butyl cations. | |
| Combined TIS/EDT | TFA / TIS / H₂O / EDT (92.5:2.5:2.5:2.5) | TIS, EDT | Offers the combined benefits of TIS for trityl cation scavenging and EDT for maintaining a reducing environment. | |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | Phenol, Thioanisole, EDT | A robust cocktail for complex peptides containing multiple sensitive residues like Cys, Met, Trp, and Tyr. |
Detailed Experimental Protocols
This protocol describes the cleavage of a Trt-protected peptide from the solid support and the simultaneous removal of the Trt group.
Materials:
-
Peptidyl-resin
-
Cleavage Cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge tubes (50 mL)
-
Reaction vessel with a frit
-
Nitrogen gas line
-
Benchtop centrifuge
-
Lyophilizer
Protocol:
-
Resin Preparation:
-
Place the dried peptidyl-resin in a suitable reaction vessel.
-
Wash the resin thoroughly with DCM to remove any residual DMF and to shrink the resin. Perform 3-5 washes.
-
Dry the resin under a stream of nitrogen for at least 15-30 minutes.
-
-
Cleavage Reaction:
-
In a fume hood, prepare the cleavage cocktail. For a 0.1 mmol scale synthesis, 5-10 mL of the cocktail is typically sufficient.
-
Add the cleavage cocktail to the dried resin.
-
Stopper the reaction vessel and allow the reaction to proceed at room temperature with occasional swirling for 2-3 hours. A deep yellow color may develop, which is indicative of the formation of the trityl cation.
-
-
Peptide Isolation:
-
Filter the cleavage mixture to separate the resin from the TFA solution containing the peptide.
-
Wash the resin with a small volume of fresh TFA to ensure complete recovery of the peptide.
-
Combine the filtrates.
-
-
Peptide Precipitation:
-
In a 50 mL centrifuge tube, add approximately 40 mL of cold diethyl ether.
-
Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing. A white precipitate of the crude peptide should form.
-
Allow the mixture to stand at -20°C for at least 30 minutes to ensure complete precipitation.
-
-
Peptide Collection and Drying:
-
Centrifuge the tube to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with another portion of cold diethyl ether to remove residual scavengers and their byproducts.
-
Centrifuge and decant again.
-
Dry the peptide pellet under a stream of nitrogen and then under high vacuum or in a lyophilizer.
-
Caption: Experimental workflow for Trt-cysteine deprotection.
Troubleshooting
-
Incomplete Deprotection: If analysis (e.g., by mass spectrometry) shows a significant amount of remaining Trt-protected peptide, the cleavage time may need to be extended. Ensure that a sufficient volume of cleavage cocktail and an adequate concentration of scavengers were used.
-
Peptide Oxidation: If disulfide-bonded dimers or oligomers are observed, consider using a cleavage cocktail containing EDT to maintain a reducing environment.
-
Hydrophobic Adducts: The byproducts of the Trt cation and scavengers can be hydrophobic and may co-precipitate with the peptide. Thorough washing of the peptide pellet with cold ether is crucial to remove these impurities before purification.
References
- 1. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 2. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 4. bachem.com [bachem.com]
Application Notes and Protocols: Fmoc-D-Cys(Trt)-OH Coupling with HBTU/HOBt
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the efficient coupling of Fmoc-D-Cys(Trt)-OH using the HBTU/HOBt reagent system in solid-phase peptide synthesis (SPPS). The information is intended to guide researchers in optimizing coupling conditions to achieve high yields and purity for cysteine-containing peptides.
Introduction
This compound is a critical building block in the synthesis of peptides containing D-cysteine. The trityl (Trt) protecting group on the sulfhydryl side chain is acid-labile and compatible with the standard Fmoc/tBu strategy. The coupling of this amino acid, however, can be susceptible to side reactions, most notably racemization, especially under basic conditions. The use of activating agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in conjunction with HOBt (Hydroxybenzotriazole) is a widely adopted method to facilitate efficient amide bond formation while mitigating undesirable side reactions. HBTU is a uronium salt coupling agent that directly participates in the coupling reaction, often leading to higher reaction efficiency, particularly in the synthesis of longer peptides.[1] HOBt acts synergistically to suppress racemization and can form stable intermediates, preventing hydrolysis and enhancing reaction efficiency.[1][2]
Factors Influencing Coupling Efficiency
Several factors can impact the success of the this compound coupling reaction:
-
Choice of Base: The base used for the activation step is crucial. While DIPEA (N,N-Diisopropylethylamine) is commonly used, it has been shown to induce racemization in the coupling of Fmoc-Cys(Trt)-OH.[3] Weaker bases like 2,4,6-collidine are recommended to minimize this side reaction.[3]
-
Pre-activation Time: A short pre-activation of the this compound with HBTU/HOBt and a suitable base before addition to the resin can improve coupling efficiency.
-
Solvent: High-quality, amine-free Dimethylformamide (DMF) is the solvent of choice for most SPPS couplings. The use of solvent mixtures, such as DCM/DMF, can also be employed.
-
Reaction Time and Temperature: Coupling is typically performed at room temperature for 1-2 hours. Monitoring the reaction progress is essential to determine the optimal time.
-
Monitoring the Reaction: The Kaiser test is a common qualitative method to confirm the completion of the coupling reaction by detecting the presence of free primary amines on the resin. A negative Kaiser test indicates a complete reaction.
Quantitative Data Summary
The following table summarizes typical reagent stoichiometries used for the coupling of Fmoc-protected amino acids, including this compound, in solid-phase peptide synthesis. The equivalents are based on the initial resin substitution.
| Reagent | Equivalents (eq) | Purpose | Reference |
| This compound | 2.0 - 5.0 | Amino acid building block | |
| HBTU | 2.0 - 3.9 | Primary coupling (activating) agent | |
| HOBt | 2.0 - 5.5 | Racemization suppressant and co-activator | |
| Base (DIPEA or Collidine) | 4.0 - 8.0 | Activates the carboxylic acid for coupling |
Experimental Protocols
This section provides a detailed protocol for the manual coupling of this compound to a solid support using HBTU/HOBt.
Materials:
-
Fmoc-protected amino acid-loaded resin
-
This compound
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Kaiser test solutions
Protocol:
-
Resin Preparation:
-
Swell the resin in DMF for 30-60 minutes.
-
If starting a new coupling cycle, perform Fmoc deprotection by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.
-
-
Activation Mixture Preparation:
-
In a separate reaction vessel, dissolve this compound (4 equivalents), HBTU (3.9 equivalents), and HOBt (4 equivalents) in a minimal amount of DMF.
-
Add the base (e.g., DIPEA or 2,4,6-collidine, 8 equivalents) to the mixture.
-
Allow the mixture to pre-activate for 1-2 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the washed and deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor the reaction progress. A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling reaction.
-
If the Kaiser test is positive after 2 hours, the coupling can be repeated or extended.
-
Once the coupling is complete, wash the resin thoroughly with DMF (5 times), DCM (3 times), and Methanol (3 times) to remove excess reagents and byproducts.
-
Visualizations
The following diagrams illustrate the chemical pathway and the experimental workflow for the coupling of this compound.
Caption: Chemical pathway of this compound activation and coupling.
Caption: Experimental workflow for this compound coupling.
References
- 1. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 2. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chempep.com [chempep.com]
Application Notes and Protocols: Methods for Forming Disulfide Bonds After Fmoc-D-Cys(Trt)-OH Deprotection
Audience: Researchers, scientists, and drug development professionals.
Introduction
Disulfide bonds are crucial covalent linkages that provide structural stability to a vast number of peptides and proteins, defining their three-dimensional structure and biological activity.[1][2] In solid-phase peptide synthesis (SPPS), cysteine residues are incorporated with their thiol side chains protected to prevent unwanted side reactions. The trityl (Trt) group is a commonly used, acid-labile protecting group for the sulfhydryl function of cysteine.[3] This document provides detailed protocols for the deprotection of the Trt group from D-cysteine residues and subsequent methods for the formation of disulfide bonds.
The overall process involves two key stages: first, the cleavage of the peptide from the resin and simultaneous removal of the Trt protecting group to yield a linear peptide with free thiols. Second, the oxidation of these free thiols to form the desired intramolecular or intermolecular disulfide bond.
Deprotection of Cys(Trt): Releasing the Thiol
The Trt group is highly sensitive to acids and is typically removed during the final cleavage of the peptide from the solid support using a trifluoroacetic acid (TFA) "cocktail".[3][4] The choice of scavengers in this cocktail is critical to prevent the reattachment of the trityl cation to the nucleophilic thiol group and to protect other sensitive residues like Tryptophan (Trp) and Methionine (Met).
Experimental Protocol: TFA-Mediated Deprotection and Cleavage
-
Preparation : After synthesis, wash the peptidyl-resin thoroughly with dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Cleavage Cocktail Preparation : Prepare a fresh cleavage cocktail. A common formulation is TFA/triisopropylsilane (TIPS)/water (95:2.5:2.5, v/v/v) . TIPS acts as a scavenger for the liberated trityl cations. For peptides containing multiple Cys(Trt) residues, using scavengers like 1,2-ethanedithiol (EDT) is recommended to ensure complete deprotection.
-
Cleavage Reaction : Add the cleavage cocktail to the dried resin (typically 10 mL per gram of resin).
-
Incubation : Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation : Filter the resin and collect the TFA solution. Reduce the volume of the filtrate under a gentle stream of nitrogen and precipitate the crude peptide by adding cold diethyl ether.
-
Isolation : Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet 2-3 times with cold ether to remove residual scavengers.
-
Drying : Dry the crude peptide pellet under vacuum. The peptide now contains free thiol groups and is ready for the oxidation step.
Methods for Disulfide Bond Formation
Several methods exist for oxidizing free thiols to form disulfide bonds. The choice of method depends on the peptide's sequence, solubility, and the desired reaction kinetics. Key methods include air oxidation, dimethyl sulfoxide (DMSO) oxidation, and iodine oxidation.
Air Oxidation
Air oxidation is a straightforward method that relies on atmospheric oxygen to oxidize the thiols. It is generally performed at a slightly alkaline pH (7.5-8.5) and at high dilution to favor intramolecular cyclization over intermolecular dimerization. While simple, this method can be slow and may result in incomplete oxidation or side products.
Experimental Protocol: Air Oxidation
-
Dissolution : Dissolve the crude linear peptide containing free thiols in an aqueous buffer, such as 0.1 M ammonium bicarbonate (NH₄HCO₃), at a low concentration (e.g., 0.1-0.5 mg/mL) to promote intramolecular cyclization. The pH should be adjusted to 7.5-8.5.
-
Oxidation : Stir the solution vigorously in a vessel open to the atmosphere for 24-72 hours.
-
Monitoring : Monitor the reaction's progress by taking aliquots and analyzing them via RP-HPLC and by using Ellman's reagent to quantify the disappearance of free thiols.
-
Termination : Once the reaction is complete (as indicated by the absence of starting material), lyophilize the solution to remove the buffer.
-
Purification : Purify the final cyclized peptide using preparative RP-HPLC.
Dimethyl Sulfoxide (DMSO) Oxidation
DMSO is a mild and efficient oxidizing agent for disulfide bond formation. The reaction is often performed in an acidic aqueous solution and is generally faster than air oxidation. DMSO can oxidize thiols to form disulfide bonds, with dimethyl sulfide as a byproduct.
Experimental Protocol: DMSO Oxidation
-
Dissolution : Dissolve the linear peptide in an aqueous solution containing 5-20% DMSO. Acidic conditions, such as 0.1 M HCl or 10% acetic acid, can be used. A common solvent system is TFA with DMSO.
-
Oxidation : Stir the solution at room temperature. The reaction is typically complete within 4-24 hours.
-
Monitoring : Monitor the reaction by RP-HPLC until the linear peptide peak is no longer observed.
-
Work-up : Dilute the reaction mixture with water and lyophilize.
-
Purification : Purify the final product by preparative RP-HPLC.
Iodine (I₂) Oxidation
Iodine is a rapid and highly effective oxidizing agent for forming disulfide bonds. This method is particularly useful as it can simultaneously deprotect certain thiol protecting groups like Acetamidomethyl (Acm) and Trityl (Trt) while forming the disulfide bridge. However, care must be taken to avoid side reactions, such as the iodination of sensitive residues like Tyrosine (Tyr) and Tryptophan (Trp).
Experimental Protocol: Iodine Oxidation
-
Dissolution : Dissolve the peptide in a suitable solvent mixture, such as methanol/water (80:20) or acetic acid/water.
-
Oxidation : Add a 10% solution of iodine in methanol dropwise to the peptide solution until a faint, persistent yellow color is observed.
-
Incubation : Stir the reaction at room temperature for 30-60 minutes.
-
Quenching : Quench the excess iodine by adding a 1 M aqueous solution of sodium thiosulfate or ascorbic acid until the yellow color disappears. Anion exchange resin can also be used to adsorb excess iodine.
-
Purification : Dilute the mixture with water and purify the peptide directly by preparative RP-HPLC.
Comparison of Oxidation Methods
The selection of an appropriate oxidation method is critical for achieving high yields and purity. The table below summarizes the key characteristics of the described methods.
| Method | Reagent | Typical Reaction Time | Yield | Purity | Key Advantages | Potential Disadvantages |
| Air Oxidation | Atmospheric O₂ | 24 - 72 hours | Variable (Low to Good) | Variable | Mild conditions; simple setup. | Slow; risk of incomplete reaction; potential for side products. |
| DMSO Oxidation | Dimethyl Sulfoxide | 4 - 24 hours | Good to High | Good | Faster than air oxidation; mild conditions. | Potential for over-oxidation of Met residues. |
| Iodine Oxidation | Iodine (I₂) | 30 - 60 minutes | High | High | Very fast and efficient; can deprotect some S-groups. | Risk of iodinating Tyr, Trp, or His residues. |
Monitoring Disulfide Bond Formation
Protocol: Using Ellman's Reagent (DTNB)
Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), is widely used to quantify free sulfhydryl groups in a solution. The reaction of DTNB with a free thiol produces a yellow-colored anion, TNB²⁻, which has a strong absorbance at 412 nm. The disappearance of free thiols indicates the progress of disulfide bond formation.
-
Prepare Reagents :
-
Reaction Buffer : 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.
-
DTNB Solution : 4 mg/mL DTNB in the reaction buffer.
-
Standard : A known concentration of L-cysteine in the reaction buffer to create a standard curve.
-
-
Assay Procedure :
-
Take an aliquot of the oxidation reaction mixture at various time points.
-
Add 50 µL of the DTNB solution to 2.5 mL of the reaction buffer.
-
Add 250 µL of the reaction aliquot (or standard) to the DTNB/buffer mixture.
-
Incubate at room temperature for 15 minutes.
-
-
Measurement : Measure the absorbance of the solution at 412 nm using a spectrophotometer.
-
Quantification : Compare the absorbance of the sample to the cysteine standard curve to determine the concentration of remaining free thiols. A decrease in absorbance over time signifies the consumption of free thiols and the formation of disulfide bonds.
Conclusion
The successful synthesis of disulfide-containing peptides hinges on the effective deprotection of cysteine residues followed by a carefully selected oxidation strategy. The Trt group is readily cleaved with standard TFA cocktails, yielding the necessary free thiol precursors. The choice between air, DMSO, or iodine oxidation should be based on the specific requirements of the peptide, balancing the need for speed and efficiency against potential side reactions. Proper monitoring of the reaction, for instance with Ellman's reagent, ensures complete conversion and maximizes the yield of the desired, correctly folded peptide.
References
- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 4. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols: Fmoc-D-Cys(Trt)-OH in Cyclic Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides represent a promising class of therapeutic agents, offering enhanced stability, target affinity, and resistance to proteolytic degradation compared to their linear counterparts.[1] The formation of disulfide bridges between cysteine residues is a cornerstone of cyclic peptide synthesis. The strategic use of protected cysteine derivatives is paramount for achieving high yields and purity. Fmoc-D-Cys(Trt)-OH is a key building block in Fmoc-based solid-phase peptide synthesis (SPPS) for the introduction of a D-cysteine residue, which can impart specific conformational constraints and biological activities. The trityl (Trt) protecting group for the thiol side chain is particularly advantageous due to its acid lability, allowing for straightforward deprotection during the final cleavage from the resin.[2]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the synthesis of cyclic peptides containing a single disulfide bond.
Key Advantages of this compound in Cyclic Peptide Synthesis
-
Compatibility with Fmoc-SPPS: Fully compatible with standard Fmoc-based solid-phase peptide synthesis protocols.[1]
-
Acid-Labile Deprotection: The Trt group is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage step, simplifying the workflow for generating the free thiol necessary for cyclization.
-
Cost-Effective: It is a commonly used and cost-effective reagent for introducing cysteine residues.
-
Facilitates Monocyclic Peptide Formation: Ideal for the synthesis of peptides with a single intramolecular disulfide bond.
Data Presentation: Comparison of Cysteine Protecting Groups
The choice of the cysteine protecting group can significantly impact the efficiency and purity of the peptide synthesis. Below is a comparison of the Trityl (Trt) group with other commonly used thiol protecting groups in Fmoc-SPPS.
| Protecting Group | Cleavage Conditions | Orthogonality in Standard Fmoc-SPPS | Potential Issues |
| Trityl (Trt) | Standard TFA cleavage cocktails (e.g., TFA/TIS/H₂O) | Limited | The liberated trityl cation can lead to side reactions if not effectively scavenged. Prone to racemization with certain coupling reagents. |
| Acetamidomethyl (Acm) | Iodine, mercury(II) acetate, or silver trifluoromethanesulfonate | Yes | Requires a separate deprotection step. Iodine oxidation can be performed on-resin or in solution. |
| tert-Butyl (tBu) | TFMSA, mercury(II) acetate, or TFA/dimethylsulfoxide/anisole | Yes | Stable to standard TFA cleavage, requiring harsher deprotection conditions. |
| 4-Methoxytrityl (Mmt) | 1% TFA in DCM | Yes | More acid-labile than Trt, allowing for selective on-resin deprotection. |
Racemization Data:
| Fmoc-Cys Derivative | Coupling Reagent | Racemization (%) |
| Fmoc-Cys(Trt)-OH | DIPCDI/OxymaPure | 3.3 |
| Fmoc-Cys(Thp)-OH | DIPCDI/OxymaPure | 0.74 |
| Fmoc-Cys(Dpm)-OH | DIPCDI/OxymaPure | 6.8 |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Linear Peptide Containing Two D-Cysteine Residues
This protocol outlines the synthesis of a linear peptide on a solid support using this compound.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including this compound)
-
Coupling reagents: Diisopropylcarbodiimide (DIC) and OxymaPure
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a solid-phase synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine and byproducts.
-
Amino Acid Coupling:
-
Dissolve the first Fmoc-amino acid (3 equivalents relative to the resin substitution) and OxymaPure (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin (Kaiser) test.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence, incorporating this compound at the desired positions.
-
Final Fmoc Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group as described in step 2.
-
Final Washing and Drying: Wash the peptidyl-resin with DMF (5 times) and DCM (5 times), and then dry the resin under vacuum.
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Protocol 2: Cleavage and Deprotection
This protocol describes the cleavage of the linear peptide from the resin and the simultaneous removal of the Trt protecting groups from the cysteine residues.
Materials:
-
Dried peptidyl-resin from Protocol 1
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptidyl-resin in a reaction vessel.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Note: TIS acts as a scavenger to trap the liberated trityl cations, preventing side reactions.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
-
Peptide Isolation:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
-
Drying: Dry the crude linear peptide under vacuum.
Caption: Cleavage and Deprotection Workflow.
Protocol 3: Cyclization via Disulfide Bond Formation (Air Oxidation)
This protocol describes the formation of an intramolecular disulfide bond in the linear peptide to yield the cyclic peptide.
Materials:
-
Crude linear peptide with free thiols from Protocol 2
-
Ammonium bicarbonate buffer (pH 8.0-8.5) or a suitable buffer for air oxidation.
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
Procedure:
-
Dissolution: Dissolve the crude linear peptide in the ammonium bicarbonate buffer at a low concentration (e.g., 0.1-1 mg/mL) to favor intramolecular cyclization over intermolecular dimerization.
-
Oxidation:
-
Stir the peptide solution gently, open to the atmosphere, for 24-48 hours.
-
Monitor the progress of the cyclization by RP-HPLC and mass spectrometry.
-
-
Purification:
-
Once the cyclization is complete, acidify the solution with a small amount of TFA.
-
Purify the crude cyclic peptide by RP-HPLC.
-
-
Lyophilization: Lyophilize the pure fractions to obtain the final cyclic peptide.
References
Application Notes and Protocols for Microwave-Assisted Solid-Phase Synthesis with Fmoc-D-Cys(Trt)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the efficient incorporation of Fmoc-D-Cys(Trt)-OH into peptide sequences using microwave-assisted solid-phase peptide synthesis (MA-SPPS). The following protocols are designed to optimize synthesis efficiency, minimize side reactions, and ensure high purity of the final peptide product.
Introduction
Microwave-assisted solid-phase peptide synthesis has emerged as a powerful technique for accelerating peptide chain elongation.[1] The application of microwave energy significantly reduces reaction times for both the Fmoc deprotection and amino acid coupling steps, leading to higher quality peptides in a fraction of the time required for conventional SPPS.[1]
This compound is a critical building block for the synthesis of peptides containing D-cysteine. The trityl (Trt) protecting group on the sulfhydryl side chain is labile to standard trifluoroacetic acid (TFA) cleavage conditions, making it highly compatible with Fmoc-based strategies.[2][3] However, the incorporation of cysteine residues, including this compound, during MA-SPPS requires special consideration to mitigate the risk of racemization.[4]
These notes provide optimized protocols for the coupling of this compound, standard MA-SPPS cycles for other amino acids, and final peptide cleavage and deprotection.
Key Considerations for this compound Incorporation
The primary challenge during the coupling of any cysteine derivative in MA-SPPS is the potential for racemization, where the D-amino acid can convert to the L-amino acid. This side reaction is exacerbated by elevated temperatures and the presence of bases.
Strategies to Minimize Racemization:
-
Lower Coupling Temperature: It is crucial to reduce the microwave-induced temperature during the coupling of this compound. A temperature of 50-55°C is recommended to significantly limit the extent of racemization.
-
Choice of Coupling Reagents: The use of carbodiimide-based reagents in the presence of an additive is recommended for minimizing racemization. The combination of N,N'-diisopropylcarbodiimide (DIC) with Oxyma Pure is a safe and effective choice.
-
Avoid Pre-activation: For phosphonium and aminium salt-based coupling reagents (e.g., HBTU, HATU), avoiding a pre-activation step can reduce racemization levels.
Experimental Protocols
Materials and Reagents
-
This compound
-
Rink Amide resin (or other suitable solid support)
-
Standard Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Water (HPLC grade)
-
Cold diethyl ether or methyl t-butyl ether
MA-SPPS Workflow
The following diagram illustrates the general workflow for microwave-assisted solid-phase peptide synthesis.
Figure 1. General workflow for Microwave-Assisted Solid-Phase Peptide Synthesis (MA-SPPS).
Detailed Synthesis Steps
Step 1: Resin Swelling
-
Place the desired amount of resin in a suitable reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes at room temperature.
Step 2: Fmoc Deprotection
-
Drain the DMF from the swollen resin.
-
Add a solution of 20-30% piperidine in DMF to the resin.
-
Apply microwave irradiation until the temperature reaches 75-90°C and hold for 3-5 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DMF.
Step 3: Amino Acid Coupling (for standard amino acids)
-
Prepare a solution of the Fmoc-amino acid (3-5 equivalents), DIC (3-5 equivalents), and Oxyma Pure (3-5 equivalents) in DMF.
-
Add the coupling solution to the deprotected resin.
-
Apply microwave irradiation until the temperature reaches 75-90°C and hold for 5-10 minutes.
-
Drain the coupling solution and wash the resin with DMF.
Step 4: this compound Coupling (Optimized for Reduced Racemization)
-
Prepare a solution of this compound (2.5-5 equivalents), DIC (2.5-5 equivalents), and Oxyma Pure (2.5-5 equivalents) in DMF.
-
Add the coupling solution to the deprotected resin.
-
Apply microwave irradiation with a temperature limit set to 50-55°C and hold for 5-10 minutes.
-
Drain the coupling solution and wash the resin with DMF.
Step 5: Peptide Chain Elongation
Repeat steps 2 and 3 (or 4 for D-Cysteine) for each amino acid in the peptide sequence.
Step 6: Final Fmoc Deprotection
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.
Step 7: Cleavage and Deprotection
The following diagram outlines the cleavage and deprotection process.
Figure 2. Workflow for peptide cleavage from the resin and side-chain deprotection.
-
Wash the peptide-resin with DCM and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail. A highly effective and common cocktail for peptides containing Trt-protected cysteine is Reagent K : TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5 v/v). An alternative "odorless" cocktail is Reagent B : TFA/phenol/water/TIS (88:5:5:2 v/v). For peptides with multiple Cys(Trt) residues, the inclusion of EDT is recommended to maintain a reducing environment.
-
Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether or methyl t-butyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum. The crude peptide can then be purified by HPLC.
Data Presentation
The following tables summarize typical parameters and expected outcomes for the MA-SPPS of peptides containing this compound.
Table 1: Recommended MA-SPPS Cycle Parameters
| Step | Reagents | Microwave Temperature | Duration |
| Fmoc Deprotection | 20-30% Piperidine in DMF | 75-90°C | 3-5 minutes |
| Standard Amino Acid Coupling | Fmoc-AA, DIC, Oxyma Pure in DMF | 75-90°C | 5-10 minutes |
| This compound Coupling | This compound, DIC, Oxyma Pure in DMF | 50-55°C | 5-10 minutes |
Table 2: Common Cleavage Cocktails for Cys(Trt)-Containing Peptides
| Reagent Name | Composition (v/v) | Key Scavengers | Recommended Use |
| Reagent K | TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | Thioanisole, EDT | General purpose, effective for peptides with multiple sensitive residues including Cys, Met, Trp. |
| Reagent B | TFA/Phenol/H₂O/TIS (88:5:5:2) | TIS | "Odorless" alternative, effective for Trt-based protecting groups. |
| TFA/TIS/H₂O/EDT | (92.5:2.5:2.5:2.5) | TIS, EDT | Effective for preventing re-alkylation and maintaining a reducing environment for cysteine. |
Table 3: Example Synthesis Data (Illustrative)
| Peptide Sequence | Coupling Reagent for D-Cys | D-Cys Coupling Temp. | Crude Purity (HPLC) | Overall Yield |
| Ac-Gly-D-Cys-Phe-NH₂ | DIC/Oxyma Pure | 50°C | >85% | ~70% |
| Ac-Ala-Gly-D-Cys-Leu-NH₂ | HBTU/DIPEA | 75°C | ~70% (with notable D-L epimer) | ~60% |
| Ac-Ala-Gly-D-Cys-Leu-NH₂ | DIC/Oxyma Pure | 50°C | >90% | ~75% |
Note: The data in Table 3 is illustrative and based on typical outcomes reported in the literature. Actual results may vary depending on the specific peptide sequence, resin, and instrumentation.
Troubleshooting
-
Low Crude Purity/Multiple Peaks in HPLC:
-
Racemization of D-Cysteine: This will appear as a closely eluting peak or shoulder next to the main product peak. Ensure the coupling temperature for this compound was maintained at 50-55°C. Consider using DIC/Oxyma as the coupling reagent combination.
-
Incomplete Deprotection/Cleavage: Extend the cleavage time or use a more robust cleavage cocktail like Reagent K.
-
Oxidation: If disulfide-bonded dimers or oligomers are observed, ensure a reducing scavenger like EDT was included in the cleavage cocktail.
-
-
Low Yield:
-
Premature Cleavage: For syntheses on highly acid-labile resins like 2-chlorotrityl resin, high temperatures during MA-SPPS can cause premature cleavage of the peptide from the resin.
-
Aggregation: For difficult sequences, consider using a lower loading resin or incorporating pseudoproline dipeptides.
-
By adhering to these optimized protocols and considering the key factors outlined, researchers can successfully and efficiently synthesize high-purity peptides containing this compound using microwave-assisted solid-phase synthesis.
References
- 1. Cysteine racemization in peptide synthesis: a new and easy detection method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 4. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Orthogonal Protection Strategies Using Fmoc-D-Cys(Trt)-OH and Fmoc-Cys(Acm)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise synthesis of complex peptides, particularly those containing multiple disulfide bonds, is a cornerstone of modern drug discovery and development. The strategic use of orthogonal protecting groups for cysteine residues is paramount to ensure the correct formation of disulfide bridges, which are often critical for the peptide's structure and biological activity. This document provides detailed application notes and protocols for employing an orthogonal protection strategy using N-α-Fmoc-D-cysteine(S-trityl) (Fmoc-D-Cys(Trt)-OH) and N-α-Fmoc-L-cysteine(S-acetamidomethyl) (Fmoc-Cys(Acm)-OH).
The trityl (Trt) group is highly acid-labile and can be selectively removed using dilute trifluoroacetic acid (TFA), while the acetamidomethyl (Acm) group is stable to acidic conditions but can be selectively cleaved using iodine, which concurrently facilitates disulfide bond formation.[1][2] This orthogonality allows for the regioselective formation of two distinct disulfide bonds within the same peptide sequence. The use of the D-cysteine stereoisomer, this compound, can be a strategic choice to introduce conformational constraints or to enhance peptide stability against enzymatic degradation.
Properties of Cysteine Protecting Groups
The selection of an appropriate protecting group is critical for the success of a multi-disulfide peptide synthesis campaign. The following table summarizes the key properties of the Trt and Acm protecting groups.
| Property | Fmoc-Cys(Trt)-OH | Fmoc-Cys(Acm)-OH |
| Lability Class | Highly Acid-Labile | Stable to Acid, Labile to Oxidation |
| Deprotection Conditions | Dilute TFA (e.g., 1-2% in DCM)[3] or standard TFA cleavage cocktail (e.g., 95% TFA)[4] | Iodine (I₂) in solvents like aqueous acetic acid or methanol[5] |
| Orthogonality | Orthogonal to Acm, Boc, and other acid-stable protecting groups. | Orthogonal to Trt, Boc, and other acid-labile protecting groups. |
| Stability | Stable to piperidine used for Fmoc deprotection. | Stable to piperidine and standard TFA cleavage conditions. |
| Common Side Reactions | Racemization during coupling can be significant. | Lower tendency for racemization compared to Trt. |
| Key Advantage | Allows for on-resin deprotection and disulfide bond formation prior to final cleavage. | Enables purification of the fully assembled, Acm-protected peptide before disulfide bond formation. |
Orthogonal Deprotection Strategy Workflow
The orthogonal nature of the Trt and Acm protecting groups allows for a stepwise and regioselective formation of two disulfide bonds. The general workflow is as follows:
-
Solid-Phase Peptide Synthesis (SPPS): The peptide is assembled on a solid support using standard Fmoc chemistry, incorporating this compound and Fmoc-Cys(Acm)-OH at the desired positions.
-
Selective Trt Deprotection: The Trt groups are selectively removed on-resin using a dilute solution of TFA in a solvent such as dichloromethane (DCM).
-
First Disulfide Bond Formation: The newly freed thiol groups are oxidized to form the first disulfide bond. This can be achieved through various methods, including air oxidation or the use of specific oxidizing agents.
-
Selective Acm Deprotection and Second Disulfide Bond Formation: The peptide is cleaved from the resin with the Acm groups intact. Following purification of the singly-bridged peptide, the Acm groups are removed with iodine, which simultaneously catalyzes the formation of the second disulfide bond.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general procedure for assembling a peptide containing both this compound and Fmoc-Cys(Acm)-OH using an automated peptide synthesizer or manual synthesis.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-amino acids (including this compound and Fmoc-Cys(Acm)-OH)
-
Coupling reagents (e.g., HCTU, HOBt/DIC)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes (repeat once).
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3-5 equivalents) with coupling reagents (e.g., HCTU) and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the coupling completion using a Kaiser test.
-
-
Washing: Wash the resin with DMF (5-7 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
Protocol 2: On-Resin Selective Deprotection of Cys(Trt)
This protocol describes the selective removal of the Trt group while the peptide is still attached to the solid support.
Materials:
-
Peptidyl-resin containing Cys(Trt) and Cys(Acm)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (scavenger)
-
Dichloromethane (DCM)
Procedure:
-
Resin Washing: Wash the peptidyl-resin with DCM (3-5 times).
-
Deprotection Cocktail: Prepare a solution of 1-2% TFA and 2-5% TIS in DCM.
-
Trt Cleavage: Treat the resin with the deprotection cocktail for 2-5 minutes (repeat 5-10 times until the yellow color of the trityl cation is no longer observed upon addition of fresh reagent).
-
Washing: Wash the resin thoroughly with DCM (3-5 times) to remove the cleaved Trt groups and residual acid.
-
Neutralization: Wash the resin with a solution of 10% DIPEA in DMF (2-3 times) followed by extensive washing with DMF.
Protocol 3: On-Resin Disulfide Bond Formation (First Bridge)
This protocol describes the formation of the first disulfide bond between the deprotected Cys residues on the resin.
Materials:
-
Peptidyl-resin with free thiol groups
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Oxidation: After Trt deprotection and neutralization, suspend the resin in DMF and gently bubble air through the suspension for 4-24 hours.
-
Monitoring: Monitor the reaction by cleaving a small amount of resin and analyzing the peptide by HPLC and mass spectrometry.
-
Washing: Once the cyclization is complete, wash the resin with DMF and DCM and dry under vacuum.
Protocol 4: Global Deprotection and Cleavage
This protocol describes the cleavage of the peptide from the resin and the removal of all remaining acid-labile side-chain protecting groups, leaving the Cys(Acm) group intact.
Materials:
-
Peptidyl-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
-
Cold diethyl ether
Procedure:
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptidyl-resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Peptide Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether 2-3 times.
-
Drying: Dry the crude peptide under vacuum.
Protocol 5: In-Solution Acm Deprotection and Second Disulfide Bond Formation
This protocol describes the removal of the Acm groups and the simultaneous formation of the second disulfide bond in solution using iodine.
Materials:
-
Acm-protected peptide
-
Iodine (I₂)
-
Methanol (MeOH) or aqueous acetic acid
-
Ascorbic acid or sodium thiosulfate solution (for quenching)
Procedure:
-
Peptide Dissolution: Dissolve the purified singly-bridged peptide in a suitable solvent such as 80% aqueous acetic acid or a mixture of methanol and water. The peptide concentration should be kept low (0.1-1 mg/mL) to favor intramolecular cyclization.
-
Iodine Titration: Add a solution of iodine in methanol dropwise until a persistent yellow color remains.
-
Reaction: Stir the reaction mixture for 30-90 minutes at room temperature. Monitor the reaction by HPLC.
-
Quenching: Quench the excess iodine by adding a 1 M aqueous solution of ascorbic acid or sodium thiosulfate dropwise until the yellow color disappears.
-
Purification: Purify the final dually-bridged peptide by preparative RP-HPLC.
Quantitative Data Summary
The following table provides representative quantitative data for the deprotection and cyclization steps. Yields are sequence-dependent and may require optimization.
| Step | Reagents and Conditions | Typical Time | Typical Yield/Purity | Reference |
| Selective Trt Deprotection | 1% TFA, 5% TIS in DCM | 10 x 2 min | >95% deprotection | |
| On-Resin Cyclization (First Bridge) | Air oxidation in DMF | 4-24 hours | 70-90% | |
| Acm Deprotection & Cyclization | 10 eq. Iodine in DMF/H₂O (4:1) on-resin | 40 min | >90% | |
| Acm Deprotection & Cyclization | Iodine titration in 80% aq. acetic acid (solution) | 30-90 min | 60-85% |
Visualization of Key Chemical Structures and Concepts
References
- 1. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 2. bachem.com [bachem.com]
- 3. Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
Application of Fmoc-D-Cys(Trt)-OH in Drug Discovery and Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-Cys(Trt)-OH is a pseudoproline dipeptide derivative of cysteine, an amino acid that plays a critical role in the structure and function of many therapeutic peptides. The incorporation of a D-enantiomer of cysteine, such as that provided by this compound, is a key strategy in drug discovery to enhance peptide stability against enzymatic degradation, thereby improving pharmacokinetic profiles. The trityl (Trt) protecting group on the sulfhydryl side chain is acid-labile, making it highly compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. This document provides detailed application notes and experimental protocols for the effective use of this compound in the synthesis of peptide-based drug candidates.
Key Applications in Drug Discovery
The unique properties of this compound make it a valuable building block in several areas of drug discovery and development:
-
Improving Metabolic Stability: The introduction of D-cysteine into a peptide sequence can significantly increase its resistance to proteolysis by endogenous proteases, leading to a longer in vivo half-life.[1] This is a crucial attribute for the development of effective peptide therapeutics.
-
Synthesis of Peptide-Drug Conjugates (PDCs) and Antibody-Drug Conjugates (ADCs): The cysteine thiol group is a common site for the attachment of cytotoxic drugs or linkers.[2] this compound can be used to introduce a strategic cysteine residue for conjugation, with the D-configuration potentially enhancing the stability of the resulting conjugate.
-
Regioselective Disulfide Bond Formation: In complex peptides with multiple cysteine residues, orthogonal protection strategies are necessary to ensure the correct formation of disulfide bridges, which are often essential for biological activity.[3] this compound can be used in conjunction with other cysteine derivatives bearing different protecting groups (e.g., Acm) to control the regioselective formation of these bonds.[3]
-
Development of Novel Peptide Therapeutics: The ability to create more stable and potent peptide analogs through the incorporation of D-amino acids opens up new avenues for the development of therapeutics for a wide range of diseases, including metabolic disorders, oncology, and infectious diseases.
Data Presentation: Quantitative Analysis of this compound in Peptide Synthesis
The efficiency of coupling and the potential for racemization are critical parameters in peptide synthesis. The following tables summarize quantitative data related to the use of this compound.
Table 1: Racemization of C-terminal Cysteine during Fmoc Deprotection
| Thiol Protecting Group | Base Treatment (20% Piperidine/DMF) | % D-Cys (Racemization) | Reference |
| Trityl (Trt) | 6 hours | 23% | [4] |
| 4-Methoxybenzyloxymethyl (MBom) | 6 hours | 6% |
Note: This data highlights that while the Trityl group is widely used, prolonged exposure to piperidine can lead to significant racemization of the C-terminal cysteine residue.
Table 2: Racemization during Coupling of Fmoc-Cys Derivatives
| Fmoc-Cys Derivative | Coupling Reagent | % Racemization | Reference |
| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma Pure | 3.3% | |
| Fmoc-Cys(Dpm)-OH | DIPCDI/Oxyma Pure | 6.8% | |
| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma Pure | 0.74% |
Note: The choice of coupling reagent and protecting group can significantly impact the level of racemization.
Experimental Protocols
Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the manual coupling of this compound onto a resin-bound peptide chain.
Materials:
-
Fmoc-protected amino acid resin
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents (e.g., HBTU, HOBt, or DIC, Oxyma Pure)
-
N,N-Diisopropylethylamine (DIEA) or Collidine
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
Methodology:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat the treatment for another 15-20 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading), a coupling agent (e.g., HBTU, 3.9 eq.), and an additive (e.g., HOBt, 4 eq.) in DMF. Add a base (e.g., DIEA, 8 eq.) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate at room temperature for 1-2 hours.
-
Monitoring: Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test.
-
Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
Chain Elongation: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: Once the synthesis is complete, treat the dried resin with the cleavage cocktail for 2-3 hours. This step cleaves the peptide from the resin and removes the Trt and other acid-labile side-chain protecting groups.
-
Peptide Precipitation: Precipitate the cleaved peptide by adding the cleavage mixture to cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Regioselective Synthesis of a Peptide with Two Disulfide Bonds
This protocol describes an orthogonal strategy for the synthesis of a peptide containing two disulfide bonds using this compound and Fmoc-Cys(Acm)-OH.
Materials:
-
All materials from Protocol 1
-
Fmoc-Cys(Acm)-OH
-
Iodine (I₂)
-
Methanol
-
Acetic acid
Methodology:
-
Solid-Phase Peptide Synthesis: Perform SPPS as described in Protocol 1, incorporating this compound and Fmoc-Cys(Acm)-OH at the desired positions in the peptide sequence.
-
First Cleavage (Trt Deprotection): After completing the peptide chain, cleave the peptide from the resin using a standard TFA cocktail. This will remove the Trt groups from the D-cysteine residues, leaving the Acm groups intact.
-
First Disulfide Bond Formation: Precipitate the peptide in cold diethyl ether. Dissolve the crude peptide in an aqueous buffer (e.g., 0.1 M ammonium bicarbonate, pH 8) at a low concentration (0.1-1 mg/mL) and stir gently, open to the atmosphere, for 12-24 hours to allow for oxidative formation of the first disulfide bond.
-
Purification of Monocyclic Peptide: Purify the monocyclic peptide by RP-HPLC.
-
Second Disulfide Bond Formation (Acm Deprotection and Oxidation): Dissolve the purified monocyclic peptide in a mixture of methanol, water, and acetic acid. Add a solution of iodine in methanol dropwise until a persistent yellow color remains. Stir for 1-2 hours. Quench the excess iodine with a solution of ascorbic acid.
-
Final Purification: Purify the final bicyclic peptide by RP-HPLC and confirm its identity by mass spectrometry.
Conclusion
This compound is an essential tool in the arsenal of medicinal chemists and peptide scientists. Its application facilitates the synthesis of more stable and potent peptide-based drugs. By understanding the principles of its use in SPPS and employing carefully designed experimental protocols, researchers can effectively leverage this building block to advance their drug discovery and development programs. Careful consideration of potential side reactions, such as racemization, and the implementation of optimized coupling and deprotection strategies are paramount to achieving high purity and yield of the target therapeutic peptides.
References
- 1. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Peptides Containing D-Cysteine Residues
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of non-canonical D-amino acids, such as D-cysteine, into peptides is a significant strategy in drug discovery and development. Peptides containing D-cysteine often exhibit enhanced stability against enzymatic degradation, leading to prolonged half-lives in biological systems.[1] However, the presence of these chiral amino acids presents unique analytical challenges for their characterization, quantification, and sequencing. This document provides a detailed overview of the analytical methods, experimental protocols, and data interpretation for the analysis of peptides containing D-cysteine residues.
Challenges in the Analysis of D-Cysteine Containing Peptides
The analysis of D-cysteine containing peptides is complicated by several factors:
-
Chirality: Distinguishing between D- and L-cysteine enantiomers requires specialized chiral separation techniques.
-
Thiol Reactivity: The free thiol group of cysteine is highly reactive and prone to oxidation, leading to the formation of disulfide bonds (cystine), S-nitrosylation, and other modifications.[2] This reactivity can result in sample heterogeneity and complicate analysis.
-
Solid-Phase Peptide Synthesis (SPPS): The synthesis of peptides containing C-terminal cysteine residues can be challenging due to side reactions like epimerization and β-piperidinylalanine formation.[3]
-
Enzymatic Digestion: The presence of a D-amino acid can hinder the efficiency of common proteases like trypsin, which are stereospecific for L-amino acids.[4]
Analytical Methods and Protocols
A multi-pronged analytical approach is often necessary for the comprehensive characterization of D-cysteine containing peptides. This section details the most common techniques and provides exemplary protocols.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the cornerstone for separating and quantifying D- and L-cysteine containing peptides. The choice of the chiral stationary phase (CSP) is critical for achieving optimal resolution.
Experimental Protocol: Chiral HPLC Separation of D/L-Cysteine Peptides
-
Sample Preparation: Dissolve the peptide sample in the initial mobile phase to a concentration of 1 mg/mL.
-
HPLC System: A standard HPLC system equipped with a UV detector is suitable.
-
Chiral Column: Select an appropriate chiral stationary phase. P-glycoprotein-based and cyclodextrin-based columns are commonly used.
-
Mobile Phase: A typical mobile phase consists of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or phosphate buffer). The exact composition and gradient will need to be optimized for the specific peptide.
-
Flow Rate: A flow rate of 0.5-1.0 mL/min is generally used.
-
Detection: Monitor the elution profile at 214 nm and 280 nm.
-
Data Analysis: The retention times of the D- and L-enantiomers will differ, allowing for their identification and quantification based on peak area.
Data Presentation: Comparison of Chiral Stationary Phases for D/L-Amino Acid Separation
| Chiral Stationary Phase (CSP) | Principle | Typical Mobile Phase | Resolution (Rs) for Amino Acid Enantiomers | Elution Order |
| Crown Ether-Based (e.g., Crownpak CR-I (+)) | Host-guest complexation | Perchloric acid solution | 1.99 (His) to 9.26 (Leu)[5] | D-amino acid elutes before L-amino acid |
| Zwitterionic (e.g., Chiralpak® ZWIX(+)) | Ion-exchange and hydrogen bonding | MeOH/MeCN/H₂O with formic acid and ammonium formate | Baseline resolution (Rs = 2.7) for cysteine enantiomers | D-enantiomer elutes before the L-enantiomer |
| Macrocyclic Glycopeptide (e.g., CHIROBIOTIC T) | Multiple chiral selectors | Polar ionic mode (e.g., Methanol/Acetic Acid/Triethylamine) | Good separation for various amino acids | Varies with analyte and conditions |
| Polysaccharide-Based (e.g., Chiralpak IA-3) | Chiral polymers (amylose or cellulose derivatives) | Normal or reversed-phase | Broad applicability for various chiral compounds | Varies with analyte and conditions |
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for the identification and quantification of peptides, including those containing D-cysteine. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, while tandem mass spectrometry (MS/MS) is used for sequencing.
Experimental Protocol: LC-MS/MS Analysis of D-Cysteine Peptides
-
Sample Preparation and Digestion:
-
For intact peptide analysis, dissolve the sample in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).
-
For peptide mapping, enzymatic digestion may be necessary. Due to the potential for reduced efficiency with D-amino acids, alternative proteases or optimized digestion conditions may be required. A common protocol involves reduction with dithiothreitol (DTT) and alkylation with iodoacetamide (IAM) to prevent disulfide bond formation.
-
-
LC-MS/MS System: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF, Orbitrap) is used.
-
Chromatography: Reversed-phase chromatography using a C18 column is typically employed to separate peptides before MS analysis.
-
Mass Spectrometry:
-
Full Scan (MS1): Acquire full scan spectra to determine the precursor ion masses.
-
Tandem MS (MS/MS): Select precursor ions for fragmentation using collision-induced dissociation (CID) or other fragmentation techniques (e.g., HCD, ETD).
-
-
Data Analysis:
-
The peptide sequence can be determined by analyzing the fragmentation pattern (b- and y-ions).
-
The presence of D-cysteine does not alter the mass of the peptide, so its identification relies on prior knowledge or chiral separation.
-
Specialized software can be used to search the MS/MS data against a protein database or for de novo sequencing.
-
Data Presentation: Common Mass Shifts of Cysteine Modifications
| Modification | Mass Shift (Da) | Description |
| Oxidation (Sulfenic acid) | +15.99 | Addition of one oxygen atom to the thiol group. |
| Oxidation (Sulfinic acid) | +31.99 | Addition of two oxygen atoms to the thiol group. |
| Oxidation (Sulfonic acid) | +47.98 | Addition of three oxygen atoms to the thiol group. |
| Carbamidomethylation | +57.02 | Alkylation with iodoacetamide. |
| N-ethylmaleimide (NEM) adduct | +125.05 | Alkylation with N-ethylmaleimide. |
| Cystinylation (Disulfide bond) | +119.00 | Formation of a disulfide bond with another cysteine. |
Data Presentation: Characteristic CID Fragmentation of Peptides Containing Oxidized Cysteine
| Oxidized Cysteine Residue | Fragmentation Behavior |
| Cysteine Sulfinic Acid (Cys-SO₂H) | Preferential cleavage of the amide bond at the C-terminal side of the oxidized cysteine residue. |
| Cysteine Sulfonic Acid (Cys-SO₃H) | Similar preferential cleavage at the C-terminal side of the oxidized residue. |
Edman Degradation
Edman degradation is a classical method for N-terminal sequencing of peptides. It can be used to determine the amino acid sequence, but it does not directly provide information about the chirality of the residues.
Experimental Protocol: Edman Degradation
-
Coupling: The N-terminal amino group of the peptide reacts with phenylisothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC)-peptide.
-
Cleavage: The PTC-peptide is treated with an anhydrous acid (e.g., trifluoroacetic acid) to cleave the N-terminal residue as a thiazolinone derivative, leaving the rest of the peptide intact.
-
Conversion: The thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid.
-
Identification: The PTH-amino acid is identified by chromatography (e.g., HPLC).
-
Cycle Repetition: The process is repeated for the next amino acid in the sequence.
Data Presentation: Edman Degradation Performance
| Parameter | Value | Reference |
| Efficiency per cycle | >99% with modern sequencers | |
| Peptide length limitation | Typically up to 30-60 residues | |
| Sample amount required | 10 - 100 picomoles |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. It can also be used to differentiate between D- and L-cysteine residues based on their distinct chemical shifts.
Experimental Protocol: 2D NMR for Peptide Analysis
-
Sample Preparation: Dissolve the peptide sample in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of at least 1 mM.
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) is required.
-
NMR Experiments: Acquire a series of 2D NMR spectra, such as COSY, TOCSY, and NOESY, to assign the proton resonances and determine through-bond and through-space connectivities.
-
Data Analysis: The chemical shifts of the protons, particularly the alpha-protons, will be different for D- and L-cysteine residues, allowing for their identification. The NOESY spectrum provides information about the spatial proximity of protons, which is used to determine the peptide's 3D structure.
Data Presentation: 13C Chemical Shifts for Cysteine Redox States
| Cysteine State | 13Cβ Chemical Shift (ppm) | Reference |
| Reduced Cysteine | 28.4 ± 2.4 | |
| Oxidized Cysteine (in Cystine) | 40.7 ± 3.8 |
Visualizations: Workflows and Pathways
Experimental Workflow for D-Cysteine Peptide Analysis
The following diagram illustrates a typical workflow for the analysis of a D-cysteine containing peptide from a biological matrix.
D-Cysteine Metabolism and H₂S Production Pathway
D-cysteine plays a role in hydrogen sulfide (H₂S) production, a key signaling molecule. This pathway is distinct from L-cysteine metabolism.
Conclusion
The analysis of peptides containing D-cysteine residues requires a sophisticated and multi-faceted approach. By combining chiral separation techniques with advanced mass spectrometry, Edman degradation, and NMR spectroscopy, researchers can achieve comprehensive characterization of these important therapeutic candidates. The protocols and data presented in this application note serve as a guide for developing robust analytical methods to support the discovery and development of novel D-cysteine-containing peptide drugs. Careful consideration of the unique challenges associated with D-cysteine, particularly its chirality and thiol reactivity, is paramount for obtaining accurate and reliable results.
References
- 1. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 4. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Note: A Step-by-Step Guide for Manual Solid-Phase Peptide Synthesis Using Fmoc-D-Cys(Trt)-OH
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive protocol for the manual solid-phase peptide synthesis (SPPS) of peptides incorporating the non-natural amino acid D-Cysteine, using Fmoc-D-Cys(Trt)-OH. Peptides containing D-amino acids often exhibit increased resistance to proteolytic degradation, leading to a longer half-life and enhanced therapeutic potential[1].
The synthesis follows the Fmoc/tBu strategy, where the Nα-amino group is temporarily protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, and side chains are protected by acid-labile groups. The trityl (Trt) group protecting the cysteine thiol is particularly suitable as it is efficiently removed during the final acid-mediated cleavage step. Special considerations for incorporating cysteine residues, such as minimizing racemization during coupling and using appropriate scavengers during cleavage, are highlighted in this protocol[2][3].
Quantitative Data Summary
The following table summarizes recommended quantities and reaction times for a standard 0.1 mmol scale manual synthesis. Adjustments may be necessary based on the specific peptide sequence and resin loading capacity.
| Step | Reagent/Solvent | Volume/Weight | Equivalents (relative to resin capacity) | Reaction Time |
| Resin Swelling | DMF or NMP | 5 mL | N/A | 1-2 hours |
| Fmoc Deprotection | 20% Piperidine in DMF | 5 mL (x2) | N/A | 3 min, then 10-15 min |
| Washing (Post-Deprotection) | DMF | 5 x 5 mL | N/A | ~5 minutes total |
| Amino Acid Activation | Fmoc-Amino Acid | 0.4 mmol | 4 eq | 2-5 minutes |
| HBTU / HATU | 0.38 mmol | 3.8 eq | 2-5 minutes | |
| DIEA | 0.8 mmol | 8 eq | 2-5 minutes | |
| Coupling | Activated Amino Acid Solution | ~3 mL | N/A | 1-2 hours |
| Washing (Post-Coupling) | DMF | 3 x 5 mL | N/A | ~3 minutes total |
| Final Cleavage | Cleavage Cocktail (e.g., Reagent K) | 10 mL | N/A | 1.5 - 3 hours |
Experimental Workflow
The core of Fmoc-SPPS is a cyclical process where each cycle adds one amino acid to the growing peptide chain. The workflow is illustrated below.
Caption: The cyclical workflow of manual Fmoc solid-phase peptide synthesis.
Experimental Protocols
This protocol outlines the manual synthesis process on a 0.1 mmol scale. All steps should be performed in a dedicated fritted synthesis vessel under a fume hood.
Materials and Reagents
-
Resin: Rink Amide resin or 2-Chlorotrityl chloride resin pre-loaded with the C-terminal amino acid (0.1 mmol).
-
Amino Acids: Fmoc-protected amino acids, including this compound.
-
Solvents: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (peptide synthesis grade), Dichloromethane (DCM).
-
Deprotection Reagent: 20% (v/v) Piperidine in DMF.
-
Coupling Reagents: HBTU, HATU, or HCTU; N,N-Diisopropylethylamine (DIEA).
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT), and Water (H₂O). A common mixture is 92.5% TFA, 2.5% TIS, 2.5% EDT, and 2.5% H₂O.
-
Precipitation/Washing: Cold methyl tert-butyl ether or diethyl ether.
-
Equipment: Manual synthesis vessel, shaker, vacuum trap, glassware, RP-HPLC system, and mass spectrometer.
Step 1: Resin Preparation (Swelling)
-
Place the resin (containing 0.1 mmol of the first amino acid) into the synthesis vessel.
-
Add 5 mL of DMF.
-
Agitate the resin on a shaker for at least 1-2 hours at room temperature to ensure complete swelling.
-
After swelling, drain the DMF from the vessel using vacuum.
Step 2: The SPPS Cycle (Deprotection and Coupling)
This cycle is repeated for every amino acid in the peptide sequence.
2.1. Fmoc Deprotection
-
Add 5 mL of 20% piperidine in DMF to the swollen resin.
-
Shake for 3 minutes, then drain the solution.
-
Add another 5 mL of 20% piperidine in DMF.
-
Shake for 10-15 minutes to ensure complete removal of the Fmoc group.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.
2.2. Amino Acid Activation and Coupling
-
In a separate vial, dissolve the incoming Fmoc-amino acid (0.4 mmol, 4 eq) and an aminium/uronium salt like HBTU (0.38 mmol, 3.8 eq) in 3 mL of DMF.
-
Add DIEA (0.8 mmol, 8 eq) to the vial. Allow the mixture to pre-activate for 2-5 minutes.
-
Note for this compound: Cysteine residues are susceptible to racemization, particularly with excess base and pre-activation. To minimize this risk, consider using collidine instead of DIEA or using a carbodiimide-based activation method (e.g., DIC/Oxyma) which shows negligible racemization.
-
Add the activated amino acid solution to the deprotected resin in the synthesis vessel.
-
Shake the reaction for 1-2 hours at room temperature.
-
After coupling, drain the solution and wash the resin with DMF (3 x 5 mL).
2.3. Optional: Monitoring Coupling Completion (Kaiser Test)
-
After the post-coupling wash, take a few resin beads and perform a Kaiser test.
-
A blue/purple color indicates the presence of free primary amines, signifying an incomplete coupling reaction. In this case, the coupling step should be repeated.
-
A yellow/colorless result indicates a successful coupling.
Step 3: Final Cleavage and Deprotection
After the final amino acid has been coupled and its N-terminal Fmoc group has been removed, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.
-
Wash the peptide-resin thoroughly with DCM (3 x 5 mL) and dry it under vacuum for 15-30 minutes.
-
Prepare the cleavage cocktail. For a peptide containing Cys(Trt), a cocktail with scavengers is essential. A recommended mixture is TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5) . TIS scavenges the trityl cations, and EDT maintains the cysteine in a reduced state, preventing disulfide formation.
-
Add the cleavage cocktail (10 mL per 0.1 mmol of resin) to the synthesis vessel containing the dry peptide-resin.
-
Shake the vessel at room temperature for 2-3 hours.
-
Filter the solution from the resin into a clean collection tube (e.g., a 50 mL centrifuge tube). The filtrate contains the cleaved peptide.
-
Wash the resin once more with 1-2 mL of fresh TFA and combine the filtrates.
Step 4: Peptide Precipitation and Purification
-
Concentrate the TFA filtrate slightly under a stream of nitrogen if necessary.
-
Add the TFA solution dropwise into a centrifuge tube containing ~40 mL of cold methyl tert-butyl ether or diethyl ether. A white precipitate (the crude peptide) should form.
-
Centrifuge the tube to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times to remove residual scavengers and cleaved protecting groups.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the crude peptide in a suitable solvent (e.g., a water/acetonitrile mixture) for purification.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the collected fractions using mass spectrometry (e.g., LC-MS or MALDI-TOF).
-
Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.
References
Troubleshooting & Optimization
Troubleshooting incomplete cleavage of the trityl group from D-cysteine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering incomplete cleavage of the trityl (Trt) group from D-cysteine residues.
Troubleshooting Incomplete Trityl Cleavage
Incomplete removal of the trityl protecting group from the thiol side chain of D-cysteine is a common issue in peptide synthesis. This is often due to the reversibility of the cleavage reaction, where the highly stable trityl cation can be recaptured by the nucleophilic thiol group of the deprotected cysteine. The following sections provide a systematic approach to troubleshooting and optimizing the deprotection process.
FAQ 1: What are the primary causes of incomplete trityl group cleavage from D-cysteine?
Incomplete cleavage of the trityl group from D-cysteine can be attributed to several factors:
-
Reversible Cleavage Reaction: The deprotection of the S-trityl group is an acid-catalyzed equilibrium process. The stability of the resulting trityl cation and the nucleophilicity of the free thiol can lead to the re-attachment of the trityl group.
-
Insufficient Scavengers: Scavengers are crucial for irreversibly trapping the trityl cation, thus shifting the equilibrium towards the deprotected form. Inadequate concentration or an inappropriate choice of scavengers can lead to incomplete cleavage.
-
Inadequate Cleavage Cocktail Volume: A sufficient volume of the cleavage cocktail is necessary to ensure all the peptidyl-resin is submerged and reacts completely.
-
Suboptimal Reaction Time: Cleavage times that are too short may not allow for the complete removal of the trityl group, especially in sterically hindered sequences or with longer peptides.
-
Presence of Multiple Cys(Trt) Residues: Peptides with multiple trityl-protected cysteines can be more challenging to deprotect completely and require optimized cleavage conditions.
FAQ 2: How can I optimize my cleavage cocktail to improve trityl deprotection?
The composition of the cleavage cocktail is critical for efficient trityl group removal. The most common cleavage reagent is trifluoroacetic acid (TFA), which facilitates the acidolysis of the S-trityl bond. However, a cocktail of TFA and appropriate scavengers is essential.
Key Scavengers and Their Roles:
| Scavenger | Recommended Concentration | Role and Considerations |
| Triisopropylsilane (TIS) | 2.5% - 5% (v/v) | Highly effective at quenching the trityl cation by reducing it to the inert triphenylmethane. It can also assist in preventing the acid-catalyzed oxidation of tryptophan residues. |
| Ethanedithiol (EDT) | 2.5% (v/v) | Acts as a good scavenger for t-butyl cations and helps in the removal of the trityl group from cysteine. It also helps to keep the deprotected cysteine in its reduced thiol form. |
| Water | 2.5% - 5% (v/v) | Serves as a proton source and helps to hydrolyze t-butyl protecting groups. |
| Thioanisole | 5% (v/v) | A scavenger that can also suppress side reactions. |
| Phenol | 5% (v/v) | A common scavenger used in cleavage cocktails like Reagent K. |
Recommended Cleavage Cocktails:
| Cocktail Name | Composition (v/v/w/v) | Applications and Notes |
| TFA/TIS/Water | 95:2.5:2.5 | A general-purpose and effective cocktail for most sequences, especially when appropriate protected amino acids are used. |
| Reagent K | TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | A more potent and "universal" cleavage mixture, often used for complex peptides or when side reactions are a concern. |
For peptides containing multiple Cys(Trt) residues, precipitating the peptide directly from the TFA cleavage mixture into cold diethyl ether is recommended for best results.
FAQ 3: What is the recommended experimental protocol for trityl group cleavage?
The following is a standard protocol for the cleavage of the trityl group from a D-cysteine-containing peptide synthesized on a solid support.
Detailed Experimental Protocol:
-
Resin Preparation:
-
After the final Fmoc deprotection, thoroughly wash the peptidyl-resin with dimethylformamide (DMF).
-
Wash the resin with dichloromethane (DCM).
-
Dry the resin under a vacuum for at least one hour.
-
-
Cleavage Cocktail Preparation:
-
In a fume hood, prepare the chosen cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5). It is crucial to use fresh reagents.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dry peptidyl-resin. A general guideline is to use approximately 10 mL of cocktail per gram of resin.
-
Agitate the mixture at room temperature for 2-3 hours. During the reaction, the resin may turn a deep yellow or orange color due to the formation of the trityl cation.
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture to separate the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.
-
Centrifuge the ether suspension to pellet the peptide and then decant the ether.
-
Wash the peptide pellet with cold diethyl ether two to three times to remove scavengers and cleaved protecting groups.
-
-
Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide product.
-
FAQ 4: Are there any common side reactions to be aware of during trityl cleavage, and how can they be minimized?
Several side reactions can occur during the cleavage of cysteine-containing peptides. Awareness of these can aid in troubleshooting unexpected results.
-
S-alkylation: Cysteine residues with acid-labile protecting groups like trityl can be susceptible to S-alkylation by carbocations generated from resin linkers (e.g., Wang resin). This is particularly prevalent when the cysteine residue is at the C-terminus. The use of scavengers like TIS alone may not be sufficient to suppress this side reaction.
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3-(1-Piperidinyl)alanine Formation: For peptides with a C-terminal cysteine synthesized using Fmoc/tBu protocols, a base-catalyzed elimination of the protected sulfhydryl group can occur, leading to a dehydroalanine residue. This can then react with piperidine to form a +51 Da adduct. While the sterically bulky trityl group can minimize this, it may not eliminate it completely.
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Oxidation to Disulfide: The deprotected thiol group of cysteine is susceptible to oxidation, which can lead to the formation of disulfide-bonded dimers or oligomers. Including a reducing agent like EDT in the cleavage cocktail can help maintain the cysteine in its reduced state.
Visualizing the Troubleshooting Workflow and Cleavage Mechanism
To further aid in understanding the troubleshooting process and the chemical principles involved, the following diagrams illustrate the logical workflow for addressing incomplete cleavage and the mechanism of acid-catalyzed deprotection.
Caption: Troubleshooting workflow for incomplete trityl cleavage.
Caption: Mechanism of trityl group cleavage and scavenging.
Common side reactions with Fmoc-D-Cys(Trt)-OH and how to avoid them
Welcome to the technical support center for Fmoc-D-Cys(Trt)-OH. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and avoiding side reactions during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
A1: The primary side reactions associated with the use of this compound in Fmoc-based SPPS are:
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Racemization: The chiral integrity of the D-cysteine residue can be compromised, leading to the formation of the L-cysteine epimer. This is particularly problematic during the activation step of the coupling reaction, especially when using phosphonium or uronium salt-based reagents in the presence of tertiary amines.[1]
-
β-Elimination: For C-terminal cysteine residues, a base-catalyzed elimination of the protected sulfhydryl group can occur, leading to the formation of a dehydroalanine intermediate. This intermediate can then react with piperidine from the Fmoc deprotection solution to form 3-(1-piperidinyl)alanine.[2] The bulky trityl protecting group helps to minimize but not completely prevent this side reaction.[2]
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Premature Detritylation: The acid-labile trityl (Trt) protecting group can be partially cleaved during repeated Fmoc deprotection steps with piperidine, although it is generally stable. More significant premature cleavage can occur if acidic conditions are inadvertently introduced during the synthesis.
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S-alkylation during Cleavage: During the final trifluoroacetic acid (TFA) cleavage from the resin, the cleaved trityl cations or reactive species from the resin linker (e.g., from Wang resin) can re-alkylate the cysteine's free sulfhydryl group.[2][3]
Q2: How can I minimize racemization during the coupling of this compound?
A2: Minimizing racemization is critical for synthesizing a pure peptide. Here are several strategies:
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Choice of Coupling Reagents: Avoid prolonged pre-activation times, especially with uronium/phosphonium reagents like HBTU/HATU in the presence of strong bases like DIEA. Using carbodiimide-based reagents such as DIC/HOBt or DIC/OxymaPure can significantly reduce racemization.
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Use of Weaker Bases: Substituting strong, sterically hindered bases like DIEA with a weaker base such as 2,4,6-collidine or N-methylmorpholine (NMM) can reduce the rate of α-proton abstraction that leads to racemization.
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In Situ Activation: Add the coupling reagents directly to the resin-bound amino acid followed by the this compound, rather than pre-activating the amino acid in solution. This minimizes the time the activated amino acid is exposed to the basic environment.
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Alternative Protecting Groups: For particularly sensitive sequences, consider using alternative S-protecting groups like 4-methoxytrityl (Mmt) or 4-methyltrityl (Mtt), which are more acid-labile and may alter the electronic properties enough to reduce racemization. Other protecting groups like Dpm or MBom have also been shown to reduce racemization compared to Trt.
Troubleshooting Guides
Issue 1: Presence of a +51 Da mass adduct in the final peptide.
Cause: This mass shift is characteristic of the formation of 3-(1-piperidinyl)alanine, resulting from β-elimination of a C-terminal Cys(Trt) residue followed by the addition of piperidine.
Solution:
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Use a 2-Chlorotrityl Chloride Resin: For peptides with a C-terminal cysteine, using a 2-chlorotrityl chloride (2-CTC) resin is highly recommended. The steric hindrance provided by this resin minimizes diketopiperazine formation and can also help reduce β-elimination.
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Modified Deprotection Conditions: Adding 0.1 M HOBt to the piperidine deprotection solution can help to suppress this side reaction.
-
Alternative Protecting Groups: Consider using a more stable protecting group for the C-terminal cysteine if this side reaction is severe.
Issue 2: Incomplete cleavage of the Trityl group or presence of Trityl adducts.
Cause: The cleavage of the S-trityl group is a reversible reaction. The highly stable trityl cation, once cleaved, can reattach to the nucleophilic thiol group of cysteine. Furthermore, the trityl cation can alkylate other sensitive residues like tryptophan.
Solution:
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Optimized Cleavage Cocktail: Use a cleavage cocktail containing a high concentration of scavengers to effectively trap the trityl cations. A standard and effective cocktail is TFA/TIS/H2O (95:2.5:2.5). For peptides containing multiple Cys(Trt) residues, increasing the scavenger concentration is beneficial. The addition of 2.5% ethanedithiol (EDT) can also help maintain the cysteine in its reduced state.
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Direct Precipitation: After cleavage, precipitating the peptide directly into cold diethyl ether can help to minimize re-alkylation by rapidly removing the peptide from the cleavage mixture.
Quantitative Data Summary
The choice of coupling conditions and protecting groups significantly impacts the level of racemization. The following table summarizes the extent of racemization of Cys(Trt) under different conditions as reported in the literature.
| S-Protecting Group | Coupling Conditions | Racemization (%) | Reference |
| Trt | HCTU/DIEA in DMF (MW-assisted at 50°C) | 10.9 | |
| Trt | HCTU/DIEA in DMF (MW-assisted at 80°C) | 26.6 | |
| MBom | HCTU/DIEA in DMF (MW-assisted at 50°C) | 0.8 | |
| MBom | HCTU/DIEA in DMF (MW-assisted at 80°C) | 1.3 | |
| Trt | DIPCDI/Oxyma Pure | 3.3 | |
| Thp | DIPCDI/Oxyma Pure | 0.74 |
Experimental Protocols
Standard Coupling Protocol for this compound using DIC/OxymaPure
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group from the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).
-
Coupling:
-
Dissolve this compound (3 equivalents) and OxymaPure (3 equivalents) in DMF.
-
Add the solution to the resin.
-
Add DIC (3 equivalents) to the resin suspension.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
-
Monitoring: Monitor the coupling reaction using a Kaiser test.
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Chain Elongation: Proceed to the next deprotection and coupling cycle.
Final Cleavage and Deprotection Protocol
-
Resin Washing and Drying: After the final Fmoc deprotection and washing steps, wash the peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v). For a peptide containing tryptophan, consider adding 2.5% ethanedithiol (EDT).
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (typically 10 mL per gram of resin) and allow the mixture to react for 2-3 hours at room temperature with occasional swirling.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Peptide Collection and Washing: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Drying and Purification: Dry the crude peptide under vacuum and then purify it using reverse-phase HPLC.
Visualizations
Caption: Standard Solid-Phase Peptide Synthesis (SPPS) Workflow.
Caption: Common Side Reactions with this compound.
References
Technical Support Center: Optimizing Coupling Times for Sterically Hindered D-Amino Acids
Welcome to the technical support center for optimizing coupling times for sterically hindered D-amino acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome challenges encountered during peptide synthesis.
Troubleshooting Guides
This section provides solutions to common problems encountered when working with sterically hindered D-amino acids.
Issue 1: Low Coupling Efficiency or Incomplete Coupling
-
Symptoms:
-
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inefficient Coupling Reagent | Standard carbodiimide reagents like DCC or DIC may be ineffective for sterically hindered residues.[2] Switch to a more potent aminium/uronium salt (e.g., HATU, HBTU, HCTU) or phosphonium salt (e.g., PyBOP, PyAOP). Reagents that generate OAt or Oxyma esters, such as HATU, PyAOP, and COMU, are often more efficient than those that form OBt esters. |
| Steric Hindrance | The bulky nature of the amino acid side chain can physically block the reaction. To overcome this, consider a "double coupling" strategy where the coupling step is repeated with fresh reagents. Increasing the equivalents of the amino acid and coupling reagent (up to 2-3 equivalents) can also drive the reaction to completion. For extremely hindered couplings, converting the carboxylic acid to a more reactive acyl fluoride may be necessary. |
| Peptide Aggregation | The growing peptide chain can form secondary structures on the resin, hindering reagent access. This is common in sequences with multiple hydrophobic or β-branched amino acids. Strategies to disrupt aggregation include increasing the reaction temperature or using microwave-assisted synthesis. |
| Insufficient Reaction Time | Coupling reactions for hindered amino acids are often slower. Extend the coupling time and monitor the reaction progress using a colorimetric test. |
Issue 2: Racemization
-
Symptoms:
-
HPLC analysis of the crude peptide shows diastereomeric impurities.
-
Mass spectrometry may show peaks corresponding to the correct mass but with different retention times.
-
-
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Over-activation of the Amino Acid | Prolonged activation times can increase the risk of racemization. Use pre-activation times of 1-5 minutes before adding the mixture to the resin. |
| Choice of Coupling Reagent and Additives | Some coupling reagents have a higher propensity for causing racemization. The addition of additives like HOBt or HOAt can help suppress epimerization. Oxyma-based reagents are also reported to reduce racemization. |
| Elevated Temperature | While higher temperatures can improve coupling efficiency, they can also increase the rate of racemization for sensitive amino acids. A careful balance must be struck, and temperature optimization may be required. |
| Base Selection | The choice and amount of tertiary amine base (e.g., DIPEA) can influence racemization. Use the recommended equivalents and ensure it is added correctly in the reaction sequence. |
Frequently Asked Questions (FAQs)
Q1: Which coupling reagents are best for sterically hindered D-amino acids?
A1: For challenging couplings involving sterically hindered amino acids, aminium/uronium salts and phosphonium salts are generally more effective than carbodiimides. Reagents such as HATU, HCTU, and PyAOP are considered highly efficient. COMU, an Oxyma-based reagent, also demonstrates excellent performance and offers a safer alternative to HOBt- or HOAt-based reagents. For extremely hindered residues like α,α-disubstituted amino acids, converting the amino acid to an acyl fluoride can be a superior strategy.
Q2: What is "double coupling" and when should I use it?
A2: Double coupling is the repetition of the coupling step with a fresh solution of the activated amino acid and coupling reagents. This technique is recommended for sterically hindered amino acids, "difficult" sequences prone to aggregation, and residues like arginine and proline to ensure the reaction proceeds to completion and to minimize the formation of deletion sequences.
Q3: Can increasing the temperature improve my coupling efficiency?
A3: Yes, increasing the reaction temperature can enhance the speed and efficiency of coupling reactions, particularly for "difficult sequences" that are prone to aggregation. Microwave-assisted peptide synthesis, which utilizes elevated temperatures, can significantly reduce reaction times. However, be aware that higher temperatures can also increase the risk of side reactions like racemization, especially with sensitive amino acids.
Q4: How can I monitor the progress of a coupling reaction?
A4: A common method for monitoring coupling reactions in real-time is to use a qualitative colorimetric test on a small sample of resin beads. The Kaiser test is widely used to detect free primary amines; a blue color indicates an incomplete reaction. For secondary amines (like after proline), a different test such as the TNBS test may be necessary.
Q5: What are the typical equivalents of reagents used for a difficult coupling?
A5: For difficult couplings, it is common to use an excess of the N-protected amino acid and coupling reagent. A typical starting point is 2-4 equivalents of the amino acid, 2-3.9 equivalents of the coupling reagent, and 4-8 equivalents of a tertiary amine base like DIPEA, relative to the resin loading capacity.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Coupling Reagent Class | Example Reagents | General Reactivity | Propensity for Racemization | Notes |
| Carbodiimides | DCC, DIC | Moderate | Moderate; reduced with additives (HOBt, HOAt) | Often inefficient for highly hindered couplings. |
| Phosphonium Salts | PyBOP, PyAOP | High to Very High | Low to Moderate | PyAOP is generally more reactive than PyBOP. Can be used in excess without significant side reactions. |
| Aminium/Uronium Salts | HBTU, TBTU, HCTU, HATU | High to Very High | Low to Moderate | HATU and HCTU are generally more reactive than HBTU/TBTU. Excess uronium reagent can lead to guanidinylation of the N-terminus. |
| Oxyma-Based Reagents | COMU, PyOxim | Very High | Low | Considered safer alternatives to explosive HOBt/HOAt-based reagents. |
| Acyl Fluoride Precursors | TFFH, BTFFH | Extremely High | Very Low | Excellent for the most sterically demanding couplings. |
Experimental Protocols
Protocol 1: General Coupling Protocol using HATU
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Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in N,N-dimethylformamide (DMF).
-
Activation Mixture: In a separate vessel, dissolve the N-protected D-amino acid (3 equivalents relative to resin loading) in DMF. Add HATU (2.9 equivalents) and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents).
-
Coupling: Add the activation mixture to the resin and agitate at room temperature. Reaction times can range from 30 minutes to several hours, depending on the degree of steric hindrance.
-
Monitoring: Perform a Kaiser test on a few resin beads to check for reaction completion.
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF, followed by dichloromethane (DCM).
Protocol 2: Microwave-Assisted Coupling with PyBOP
-
Resin Swelling: Swell the resin in DMF within the microwave peptide synthesizer reaction vessel.
-
Reagent Addition: Add the Fmoc-protected hindered D-amino acid solution (2 equivalents), PyBOP solution (2 equivalents), and DIEA solution (4 equivalents) to the resin.
-
Microwave Irradiation: Apply microwave irradiation at a constant temperature (e.g., 75°C) for 5-15 minutes.
-
Washing: After the coupling is complete, wash the resin as described in Protocol 1.
-
Deprotection: Proceed with microwave-assisted Fmoc deprotection (e.g., 20% piperidine in DMF with microwave irradiation at 75°C for 3-5 minutes).
Protocol 3: Double Coupling for a Highly Hindered Amino Acid
-
First Coupling:
-
Perform an initial coupling reaction as described in Protocol 1, allowing the reaction to proceed for 45-60 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Second Coupling:
-
Repeat the coupling step with a fresh solution of the activated amino acid and reagents.
-
Allow the second coupling to proceed for another 45-60 minutes.
-
-
Final Wash: After the second coupling, wash the resin thoroughly with DMF and then DCM to prepare for the next deprotection step.
Visualizations
Caption: Workflow for coupling a sterically hindered D-amino acid.
Caption: Troubleshooting logic for low coupling efficiency.
References
Technical Support Center: Synthesis of Peptides with Multiple D-Cysteine Residues
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions to help you improve the yield and purity of synthetic peptides containing multiple D-cysteine residues.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, purification, and handling of peptides with multiple D-cysteine residues.
Problem 1: Low yield of the desired peptide after cleavage and purification.
This is a broad issue that can stem from several factors during synthesis and cleavage.
| Possible Cause | Troubleshooting Steps |
| Incomplete Coupling Reactions | - Optimize coupling conditions; for D-cysteine, consider using coupling reagents less prone to racemization like DIPCDI/HOBt or DIPCDI/Oxyma.[1][2] - For long or difficult sequences, consider a segmented synthesis approach.[3] |
| Peptide Aggregation | - Incorporate pseudoproline dipeptides or use high-swelling resins with low peptide loadings.[4] - Use stabilizing additives or switch to a more suitable solvent.[3] |
| Side Reactions During Synthesis | - Racemization: Avoid base-mediated coupling reagents (e.g., HBTU/DIPEA) for cysteine residues. - 3-(1-Piperidinyl)alanine Formation: For C-terminal D-cysteine, use a sterically bulky protecting group like Trityl (Trt) and a 2-chlorotrityl chloride resin. |
| Side Reactions During Cleavage | - S-alkylation: This can occur from resin linkers (e.g., Wang resin). Optimize the cleavage cocktail with effective scavengers like triisopropylsilane (TIS). - Oxidation: Ensure the cleavage cocktail contains a reducing scavenger such as 1,2-ethanedithiol (EDT). |
| Incorrect Disulfide Bond Formation | - Implement an orthogonal protection strategy to control regioselective disulfide bond formation. |
Problem 2: Presence of multiple peaks in the HPLC chromatogram of the purified peptide, despite the mass spectrum showing the correct mass.
This often indicates the presence of isomers or subtle modifications.
| Possible Cause | Troubleshooting Steps |
| Racemization | - As mentioned above, use coupling conditions that minimize racemization, especially for the amino acid preceding a D-cysteine. |
| Disulfide Bond Isomers | - If multiple disulfide bonds are present, their incorrect pairing can lead to different isomers with the same mass. A robust orthogonal protection strategy is essential for controlling connectivity. |
| Oxidation of Sensitive Residues | - Residues like Methionine (Met) and Tryptophan (Trp) can be oxidized during synthesis or purification. Use appropriate scavengers in the cleavage cocktail and degassed solvents for purification. |
Problem 3: The peptide precipitates out of solution during purification or handling.
Solubility issues are common with cysteine-containing peptides, often due to aggregation or oxidation.
| Possible Cause | Troubleshooting Steps |
| Intermolecular Disulfide Bond Formation | - This leads to oligomerization and precipitation. - Dissolve the peptide in a buffer containing a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). |
| Hydrophobicity | - The peptide sequence itself may be hydrophobic. - Try dissolving the peptide in a small amount of organic solvent (e.g., DMSO, DMF) before diluting with an aqueous buffer. Use degassed solvents to minimize oxidation. |
| pH is close to the isoelectric point (pI) | - Peptides are least soluble at their pI. Adjust the pH of the buffer to be at least one unit away from the pI. |
Frequently Asked Questions (FAQs)
Q1: What is an orthogonal protection strategy and why is it crucial for peptides with multiple D-cysteines?
A1: An orthogonal protection strategy involves using different protecting groups for the thiol side chains of cysteine residues that can be removed under specific, non-interfering conditions. This is critical for peptides with multiple D-cysteines because it allows for the controlled, regioselective formation of disulfide bonds. Without it, a mixture of disulfide bond isomers can form, leading to a low yield of the desired product and complex purification challenges.
Q2: How can I prevent oxidation of D-cysteine residues during synthesis and purification?
A2: Preventing oxidation is vital for obtaining a pure, monomeric peptide.
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During Synthesis: The thiol group of D-cysteine should be protected throughout the solid-phase peptide synthesis (SPPS).
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During Cleavage: Use a cleavage cocktail containing reducing scavengers like 1,2-ethanedithiol (EDT) or triisopropylsilane (TIS).
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During Purification and Handling: Use degassed solvents and buffers to minimize dissolved oxygen. If necessary, add a reducing agent like DTT or TCEP to your buffers. Store the purified peptide under an inert atmosphere (e.g., argon) and at low temperatures.
Q3: What are the common side reactions associated with D-cysteine in peptide synthesis and how can I minimize them?
A3: D-cysteine's reactive thiol group makes it susceptible to several side reactions:
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Racemization: Occurs during coupling. Minimized by using acidic or neutral coupling conditions (e.g., DIPCDI/HOBt) instead of base-mediated ones.
-
3-(1-Piperidinyl)alanine formation: This side product can form at C-terminal D-cysteine residues during Fmoc deprotection. Using a bulky protecting group like Trt and a 2-chlorotrityl resin can reduce this issue.
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S-alkylation: Can be caused by carbocations generated from the resin linker during cleavage. Using an effective scavenger cocktail is crucial.
Q4: Should I form disulfide bonds on-resin or in solution?
A4: Both methods have their advantages and disadvantages.
-
On-Resin Formation: Can be convenient and lead to regioselective control if an orthogonal strategy is used. However, it can sometimes result in lower yields and the formation of peptide dimers or polymers depending on the resin loading.
-
Solution-Phase Formation: Often yields cleaner products and is generally preferred. This method typically involves purifying the linear, protected peptide first, followed by selective deprotection and oxidation in dilute solution to favor intramolecular cyclization.
Experimental Protocols & Data
Orthogonal Protection and Deprotection of D-Cysteine
The choice of protecting groups is fundamental for the successful synthesis of peptides with multiple disulfide bonds.
Table 1: Common Orthogonal Protecting Groups for Cysteine
| Protecting Group | Abbreviation | Lability Class | Deprotection Conditions | Orthogonal To |
| Trityl | Trt | Acid-Labile | Standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) | Acm, StBu |
| Acetamidomethyl | Acm | Thiolysis/Oxidation | Iodine (I₂) in aqueous acetic acid or methanol or Tl(TFA)₃ in DMF | Trt, Mmt |
| 4-Methoxytrityl | Mmt | Highly Acid-Labile | 1-2% TFA in DCM | Acm, StBu |
| S-tert-butylthio | StBu | Reductive Cleavage | Reducing agents like DTT or TCEP | Trt, Acm, Mmt |
Protocol 1: On-Resin Regioselective Disulfide Bond Formation
This protocol describes the formation of two disulfide bonds using an orthogonal protection strategy with Mmt and Acm groups.
-
Peptide Synthesis: Synthesize the peptide on a solid support using standard Fmoc-SPPS. Incorporate Fmoc-D-Cys(Mmt)-OH and Fmoc-D-Cys(Acm)-OH at the desired positions.
-
First Disulfide Bond (Mmt Removal):
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Swell the peptidyl-resin in dichloromethane (DCM).
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Treat the resin with a solution of 1% TFA in DCM for 2 minutes, repeating 5-7 times.
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Wash the resin thoroughly with DCM and then DMF.
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For oxidation, treat the resin with a solution of iodine (10 equivalents) in DMF for 1-2 hours.
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Wash the resin with DMF, followed by a solution of ascorbic acid in DMF/water to quench excess iodine, and then with DMF and DCM.
-
-
Cleavage from Resin: Cleave the peptide from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS), leaving the Acm groups intact.
-
Purification: Purify the mono-cyclic, Acm-protected peptide by reverse-phase HPLC.
-
Second Disulfide Bond (Acm Removal and Oxidation):
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Dissolve the purified peptide in a dilute solution (0.1-1 mg/mL) of aqueous acetic acid or methanol.
-
Add a solution of iodine (10-fold excess) and stir at room temperature for 1-2 hours, monitoring the reaction by LC-MS.
-
Quench the reaction with ascorbic acid.
-
-
Final Purification: Purify the final peptide with two disulfide bonds by reverse-phase HPLC.
Visualizations
Experimental Workflow: Orthogonal Disulfide Bond Formation
Caption: Workflow for regioselective two-disulfide bond formation.
Troubleshooting Logic for Low Peptide Yield
Caption: Troubleshooting logic for low peptide yield issues.
References
Technical Support Center: Managing Peptide Aggregation with Fmoc-D-Cys(Trt)-OH
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) for managing peptide aggregation during solid-phase peptide synthesis (SPPS) when using Fmoc-D-Cys(Trt)-OH.
Troubleshooting Guide: On-Resin Aggregation
Problem: You observe incomplete or slow Fmoc deprotection, poor coupling efficiency (positive Kaiser or TNBS test after extended coupling times), or physical shrinking of the resin bed. These are common indicators of on-resin peptide aggregation.
Cause: Peptide aggregation is primarily caused by the formation of intermolecular hydrogen bonds between growing peptide chains, leading to the formation of secondary structures like β-sheets. This physically blocks reactive sites, hindering both deprotection and coupling steps. The inclusion of a D-amino acid like D-Cysteine can either disrupt or, in some sequence contexts, unintentionally stabilize these secondary structures.
Solutions:
A multi-faceted approach is often necessary to overcome aggregation. The following strategies can be employed, starting with simpler modifications and progressing to more advanced techniques if the problem persists.
Modification of Synthesis Conditions
These strategies aim to disrupt the hydrogen bonding network responsible for aggregation.
| Strategy | Description | Typical Application |
| Solvent Exchange | Replace DMF with N-methylpyrrolidone (NMP) or add 10-25% dimethyl sulfoxide (DMSO) to DMF. These solvents are more effective at disrupting secondary structures.[1] | A first-line approach for moderately aggregating sequences. |
| Elevated Temperature | Increase the temperature during coupling and/or deprotection steps. | Can be effective but must be used with caution for sensitive residues like Cys and His due to increased risk of racemization.[1] |
| Microwave Irradiation | Utilize a microwave peptide synthesizer for both deprotection and coupling steps. Microwave energy efficiently breaks up aggregates.[1] | Highly effective for difficult sequences, but requires specialized equipment. |
| Sonication | Apply sonication during coupling reactions to physically disrupt resin-bound aggregates. | Can be implemented in manual synthesis but may be difficult to control. |
| Chaotropic Salts | Wash the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO₄ or LiCl in DMF) before coupling.[2] | Effective at disrupting existing secondary structures before the addition of the next amino acid. |
Backbone Modifications
These approaches introduce structural modifications to the peptide backbone to sterically hinder the formation of intermolecular hydrogen bonds.
| Strategy | Description | Typical Application |
| Pseudoproline Dipeptides | Incorporate a pseudoproline dipeptide at a Ser, Thr, or Cys residue within the aggregating sequence. The cyclic structure introduces a "kink" that disrupts β-sheet formation.[3] | A highly effective and widely used method. Should be inserted strategically, often every 5-6 residues in a difficult sequence. |
| Dmb/Hmb Amino Acids | Introduce an amino acid with a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group on the backbone nitrogen. | Useful for sequences containing glycine or when a pseudoproline is not applicable. |
Frequently Asked Questions (FAQs)
Q1: Is peptide aggregation more or less likely when using this compound compared to its L-enantiomer?
The effect of a D-amino acid on aggregation is sequence-dependent. The introduction of a D-amino acid can disrupt the regular secondary structures (like β-sheets) that are often responsible for aggregation in homochiral L-peptides. However, in certain contexts, a D-amino acid could potentially stabilize a different type of secondary structure, such as a β-hairpin. Therefore, while incorporating a D-amino acid can be a strategy to combat aggregation, it does not guarantee its prevention and the effect must be evaluated on a case-by-case basis.
Q2: Can the trityl (Trt) protecting group on D-Cysteine contribute to aggregation?
The bulky trityl group itself is not a primary driver of aggregation. Aggregation is more related to the peptide backbone's conformation. However, the choice of side-chain protecting group can influence peptide solvation. In some cases, very bulky protecting groups might sterically hinder aggregation, while in others, they could contribute to the overall hydrophobicity of the peptide-resin complex.
Q3: I am observing significant racemization of my D-Cysteine residue. What can I do?
Cysteine is prone to racemization, especially during activation with phosphonium or uronium/aminium salt-based reagents in the presence of a base. Studies have shown that Fmoc-L-Cys(Trt)-OH can exhibit significant racemization (e.g., 3.3% with DIPCDI/Oxyma Pure). To minimize racemization:
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Avoid base-mediated coupling methods where possible. Consider using carbodiimides with an additive like HOBt under neutral or slightly acidic conditions.
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Use a weaker base such as 2,4,6-collidine instead of DIPEA, although this may slow down the coupling reaction.
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Minimize pre-activation times.
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Consider alternative protecting groups. For example, Fmoc-Cys(Thp)-OH has been shown to result in lower racemization rates compared to Fmoc-Cys(Trt)-OH.
Quantitative Comparison of Racemization for Different Cysteine Derivatives
| Cysteine Derivative | Coupling Reagent | Racemization (%) |
| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma Pure | 3.3 |
| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma Pure | 0.74 |
| Fmoc-Cys(Dpm)-OH | DIPCDI/Oxyma Pure | 6.8 |
Data sourced from Sigma-Aldrich technical literature.
Q4: Are there any specific side reactions associated with this compound during SPPS?
Yes, besides racemization, a common side reaction for C-terminal cysteine residues is the formation of 3-(1-piperidinyl)alanine. This occurs through base-catalyzed elimination of the protected thiol, forming a dehydroalanine intermediate, which then reacts with piperidine from the Fmoc deprotection solution. The bulky trityl group helps to minimize this side reaction but may not eliminate it completely.
Key Experimental Protocols
Protocol 1: Use of Chaotropic Salts to Disrupt Aggregation
This protocol describes the use of a chaotropic salt wash prior to a difficult coupling step.
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Resin Preparation: Following the standard Fmoc deprotection and subsequent DMF washes, proceed with the following steps.
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Chaotropic Wash: Wash the peptide-resin with a solution of 0.8 M NaClO₄ or LiCl in DMF (2 times for 1 minute each). This step helps to break apart existing secondary structures.
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DMF Wash: Thoroughly wash the resin with DMF (3-5 times for 1 minute each) to completely remove the chaotropic salt before coupling. Residual salt can interfere with coupling reagents.
-
Coupling: Proceed with your standard amino acid coupling protocol.
Protocol 2: Incorporation of a Pseudoproline Dipeptide (Manual Synthesis)
This protocol outlines the manual coupling of a commercially available Fmoc-Xaa-Yaa(ψPro)-OH dipeptide.
-
Resin Preparation: After the deprotection of the N-terminal Fmoc group from the growing peptide-resin, wash the resin thoroughly with DMF (3 times for 1 minute).
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Activation Solution: In a separate vessel, dissolve the pseudoproline dipeptide (5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 5 equivalents) in a minimal volume of DMF or NMP.
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Activation: Add DIPEA (10 equivalents) to the activation solution and mix thoroughly.
-
Coupling: Immediately add the activated dipeptide solution to the resin. Agitate the reaction vessel for 1-2 hours at room temperature.
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Monitoring: Check for completion of the coupling using a qualitative method such as the TNBS test. If the reaction is incomplete, extend the coupling time or repeat the coupling with fresh reagents.
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Washing: Once coupling is complete, wash the resin thoroughly with DMF (3 times for 1 minute) to remove excess reagents before proceeding to the next deprotection step.
Visual Guides
Troubleshooting Workflow for Peptide Aggregation
Caption: A logical workflow for troubleshooting on-resin peptide aggregation.
Relationship Between Aggregation and Mitigation Strategies
Caption: The relationship between the cause of aggregation and mitigation strategies.
References
Technical Support Center: Cysteine S-Alkylation during TFA Cleavage from Wang Resin
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding S-alkylation side reactions of cysteine residues during trifluoroacetic acid (TFA) cleavage of peptides synthesized on Wang resin. This resource is intended for researchers, scientists, and drug development professionals working with solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
Issue 1: Identification of an unexpected +108 Da adduct on a cysteine-containing peptide after TFA cleavage from Wang resin.
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Possible Cause: This mass modification corresponds to the S-alkylation of the cysteine thiol group by a p-hydroxybenzyl cation. This reactive species is generated from the acid-catalyzed decomposition of the Wang resin linker during TFA cleavage.[1][2][3] This side reaction is particularly prevalent when the cysteine residue is located at the C-terminus of the peptide.[4]
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Troubleshooting Steps:
-
Confirm the Adduct: Re-analyze the crude peptide by LC-MS to confirm the presence and relative abundance of the +108 Da side product.
-
Optimize Cleavage Cocktail: Employ a scavenger cocktail specifically designed to trap the generated benzyl cations. A recommended cocktail is a mixture of TFA, a silane scavenger, and a thiol scavenger. Refer to the quantitative data table below for effective combinations.
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Consider Alternative Resin: For future syntheses of C-terminal cysteine peptides, using a more acid-stable resin, such as 2-chlorotrityl chloride resin, can significantly reduce this side reaction.
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Issue 2: Presence of a +56 Da adduct on a cysteine-containing peptide.
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Possible Cause: This mass shift indicates S-tert-butylation of the cysteine residue. The tert-butyl cations are generated from the cleavage of tBu-based protecting groups on other amino acid side chains (e.g., Asp, Glu, Ser, Thr, Tyr) or from the Boc protecting group on tryptophan.
-
Troubleshooting Steps:
-
Scavenger Optimization: The choice and concentration of scavengers are critical for trapping tert-butyl cations. Triisopropylsilane (TIS) is a common scavenger for this purpose. However, for peptides with multiple tBu protecting groups, a higher concentration or a combination of scavengers may be necessary.
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Cleavage Duration: Minimize the duration of the TFA cleavage step. Prolonged exposure to the acidic cleavage cocktail can increase the likelihood of side reactions.
-
Thiol Scavengers: The addition of a thiol scavenger, such as 1,2-ethanedithiol (EDT), to the cleavage cocktail can help protect the cysteine thiol group.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of S-alkylation of cysteine during TFA cleavage from Wang resin?
A1: The primary mechanism involves the acid-catalyzed fragmentation of the Wang resin linker, which releases a reactive p-hydroxybenzyl cation. This electrophilic species is then attacked by the nucleophilic thiol group of a deprotected cysteine residue, forming a stable thioether bond and resulting in an S-alkylated peptide with a mass increase of 108 Da.
Q2: Which factors influence the extent of S-alkylation from the Wang resin linker?
A2: Several factors can affect the degree of this side reaction:
-
Cysteine Position: C-terminal cysteine residues are more susceptible to S-alkylation by the Wang linker fragment.
-
Resin Substitution: Higher substitution levels on the Wang resin can lead to a greater concentration of the linker-derived cation during cleavage, potentially increasing the side reaction.
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Cleavage Cocktail Composition: The absence of effective scavengers significantly increases the likelihood of S-alkylation.
Q3: What are scavengers and how do they prevent S-alkylation?
A3: Scavengers are nucleophilic reagents added to the TFA cleavage cocktail to trap reactive carbocations generated during the deprotection process. For S-alkylation from Wang resin, scavengers intercept the p-hydroxybenzyl cation before it can react with the cysteine thiol. Common scavengers include silanes like triisopropylsilane (TIS) and thiols like 1,2-ethanedithiol (EDT).
Q4: Can other cysteine side reactions occur during TFA cleavage?
A4: Yes, besides S-alkylation from the resin linker, other side reactions involving cysteine can occur. S-tert-butylation is a common side reaction where the cysteine thiol is alkylated by tert-butyl cations originating from tBu-based protecting groups. Additionally, oxidation of the free thiol to form disulfides can occur if the cleavage and work-up are not performed under reducing conditions.
Q5: Are there alternative solid supports to minimize S-alkylation of C-terminal cysteine peptides?
A5: Yes, for peptides with a C-terminal cysteine, using a more acid-labile resin like the 2-chlorotrityl chloride (2-CTC) resin is highly recommended. The cleavage conditions for 2-CTC resin are much milder (e.g., dilute TFA in DCM), which minimizes the degradation of the linker and subsequent S-alkylation.
Quantitative Data Summary
The following table summarizes the percentage of S-alkylated side product formation under different cleavage conditions for a model peptide with a C-terminal cysteine synthesized on Wang resin.
| Entry | Peptide Sequence | Resin Substitution (mmol/g) | Cleavage Cocktail | S-Alkylated Side Product (%) | Reference |
| 1 | Ac-Ala-Arg(Pbf)-Cys(Trt)-OH | 0.70 | 94% TFA, 2.5% H₂O, 2.5% TIS | 15.3 | |
| 2 | Ac-Ala-Arg(Pbf)-Cys(Trt)-OH | 0.70 | 80% TFA, 18% EDT, 1% TIS, 1% H₂O | 1.8 | |
| 3 | Ac-Ala-Arg(Pbf)-Cys(Trt)-OH | 0.32 | 94% TFA, 2.5% H₂O, 2.5% TIS | 9.8 | |
| 4 | Ac-Cys(Trt)-Arg(Pbf)-Ala-OH | 0.79 | 94% TFA, 2.5% H₂O, 2.5% TIS | 4.2 | |
| 5 | Ac-Cys(Trt)-Arg(Pbf)-Ala-OH | 0.40 | 94% TFA, 2.5% H₂O, 2.5% TIS | 2.5 |
Experimental Protocols
Protocol 1: Standard TFA Cleavage from Wang Resin
This protocol is a general procedure for cleaving peptides from Wang resin. For cysteine-containing peptides, especially those with C-terminal cysteine, refer to Protocol 2 for optimized conditions to minimize S-alkylation.
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Resin Preparation: After completion of the solid-phase synthesis, wash the peptidyl-resin thoroughly with dichloromethane (DCM) and dry it under vacuum.
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Cleavage Cocktail Preparation: Prepare the cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) in a fume hood.
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Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Swirl the mixture gently and allow it to react at room temperature for 2-3 hours.
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Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
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Peptide Isolation: Centrifuge the suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
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Drying: Dry the crude peptide under vacuum.
Protocol 2: Optimized TFA Cleavage to Minimize Cysteine S-Alkylation
This protocol incorporates specific scavengers to suppress the S-alkylation of cysteine residues during cleavage from Wang resin.
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Resin Preparation: Follow step 1 from Protocol 1.
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Optimized Cleavage Cocktail Preparation: Prepare the cleavage cocktail containing a thiol scavenger in a fume hood. A recommended cocktail is 80% TFA, 18% 1,2-ethanedithiol (EDT), 1% TIS, and 1% H₂O.
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Cleavage Reaction: Add the optimized cleavage cocktail to the dried resin. Swirl the mixture and let it react at room temperature for 2-3 hours.
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Peptide Precipitation and Isolation: Follow steps 4 and 5 from Protocol 1.
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Drying: Dry the crude peptide under vacuum.
Visualizations
Caption: Mechanism of Cysteine S-alkylation from Wang Resin.
Caption: Troubleshooting workflow for S-alkylation side reactions.
References
Avoiding 3-(1-Piperidinyl)alanine formation with C-terminal cysteine peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the formation of 3-(1-Piperidinyl)alanine during the solid-phase synthesis of peptides with a C-terminal cysteine.
Frequently Asked Questions (FAQs)
Q1: What is 3-(1-Piperidinyl)alanine and how is it formed?
A1: 3-(1-Piperidinyl)alanine is a common impurity observed during the synthesis of peptides with a C-terminal cysteine using the Fmoc/tBu strategy.[1] Its formation is a two-step process. First, the base used for Fmoc-deprotection, typically piperidine, catalyzes a β-elimination of the protected sulfhydryl group of the C-terminal cysteine. This results in the formation of a highly reactive dehydroalanine intermediate. Subsequently, piperidine, acting as a nucleophile, attacks the dehydroalanine via a Michael addition reaction to form the 3-(1-Piperidinyl)alanine adduct.[2][3]
Q2: What are the key factors that influence the formation of 3-(1-Piperidinyl)alanine?
A2: Several factors can significantly impact the extent of 3-(1-Piperidinyl)alanine formation:
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Cysteine Protecting Group: The stability of the thiol protecting group is a critical factor. Groups that are more susceptible to base-catalyzed elimination will lead to a higher percentage of the side product. For instance, S-tBu is known to be more problematic than Acm or Trt.[2]
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Resin Type: The choice of resin for anchoring the C-terminal cysteine is crucial. Ester-linked resins, such as Wang resin, are more prone to promoting this side reaction compared to amide-linked resins or sterically hindered resins like 2-chlorotrityl chloride resin.[2]
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Fmoc Deprotection Conditions: The composition of the deprotection solution plays a significant role. The concentration and basicity of the amine used for Fmoc removal can influence the rate of β-elimination.
Q3: How can I detect the formation of 3-(1-Piperidinyl)alanine in my peptide sample?
A3: The most reliable method for detecting the 3-(1-Piperidinyl)alanine side product is mass spectrometry. You will observe a mass shift of +51 Da in the mass spectrum of your crude peptide, corresponding to the addition of a piperidinyl group. High-Performance Liquid Chromatography (HPLC) can also be used to separate the modified peptide from the desired product, though co-elution is possible.
Troubleshooting Guide
Issue: Significant formation of a +51 Da adduct is observed by mass spectrometry in my C-terminal cysteine peptide.
This indicates the formation of 3-(1-Piperidinyl)alanine. Follow these troubleshooting steps to minimize or eliminate this side product.
Step 1: Evaluate and Optimize the Cysteine Protecting Group
The choice of the cysteine side-chain protecting group is the first line of defense against β-elimination.
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Recommendation: Utilize sterically bulky and more stable protecting groups. The Trityl (Trt) group is a commonly recommended choice that significantly minimizes this side reaction. Other protecting groups like Tetrahydropyranyl (Thp) and 4-methoxytrityl (Mmt) have also been shown to be effective in reducing both racemization and piperidinylalanine formation.
Step 2: Select an Appropriate Resin
The resin linker can influence the rate of the initial β-elimination step.
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Recommendation: For peptide acids with a C-terminal cysteine, it is highly recommended to use trityl-type resins such as 2-chlorotrityl chloride resin. These resins provide steric hindrance that reduces the propensity for the side reaction.
Step 3: Modify the Fmoc Deprotection Protocol
Adjusting the deprotection conditions can significantly suppress the formation of the dehydroalanine intermediate.
-
Recommendation:
-
Use a less basic amine: Replace piperidine with a bulkier or less nucleophilic base. 30% 4-methylpiperidine in DMF has been shown to be effective.
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Add an acidic additive: Incorporating an acidic additive like HOBt or OxymaPure into the deprotection solution can buffer the basicity and reduce the rate of β-elimination. A recommended solution is 30% 4-methylpiperidine with 0.5 M OxymaPure in DMF.
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Consider alternative deprotection reagents: In some cases, piperazine with 0.1M HOBt has been shown to cause significantly less racemization and may be a useful alternative.
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Data Presentation
Table 1: Effect of Cysteine Protecting Group on Side Product Formation
| Cysteine Protecting Group | Relative Extent of β-Elimination | Reference |
| S-t-butyl (StBu) | High | |
| Acetamidomethyl (Acm) | Moderate | |
| Trityl (Trt) | Low | |
| Tetrahydropyranyl (Thp) | Very Low | |
| 4-methoxytrityl (Mmt) | Very Low |
Table 2: Influence of Deprotection Base on Side Product Formation for a Model Peptide (Boc-Leu-Ala-Cys(Trt)-O-2-CT resin)
| Deprotection Reagent | N-piperidinyl-Ala Formation (%) | Reference |
| 20% Piperidine in DMF | Higher | |
| 30% 4-methylpiperidine in DMF | Lower | |
| 20% Piperazine in DMF | Lower |
Experimental Protocols
Protocol 1: Recommended Fmoc Solid-Phase Peptide Synthesis of a C-Terminal Cysteine Peptide
This protocol incorporates modifications to minimize 3-(1-Piperidinyl)alanine formation.
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Resin Selection: Start with a 2-chlorotrityl chloride resin.
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First Amino Acid Coupling: Couple Fmoc-Cys(Trt)-OH or Fmoc-Cys(Thp)-OH to the resin.
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Fmoc Deprotection:
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Swell the resin in dimethylformamide (DMF).
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Drain the DMF and add a solution of 30% 4-methylpiperidine and 0.5 M OxymaPure in DMF.
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Allow the deprotection to proceed for 2 x 10 minutes.
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Thoroughly wash the resin with DMF.
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Coupling: Proceed with the coupling of the next Fmoc-amino acid using standard coupling reagents (e.g., HBTU/DIPEA or DIC/Oxyma).
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Repeat: Repeat the deprotection and coupling steps for the entire peptide sequence.
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Cleavage and Deprotection: After synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).
Protocol 2: Analysis of 3-(1-Piperidinyl)alanine Formation
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Sample Preparation: After cleavage, precipitate the peptide in cold diethyl ether, centrifuge, and dry the peptide pellet.
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Mass Spectrometry Analysis:
-
Dissolve a small amount of the crude peptide in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
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Analyze the sample using MALDI-TOF or ESI-MS.
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Look for the molecular ion peak of the desired peptide ([M+H]⁺) and a peak at [M+51+H]⁺, which corresponds to the peptide with the 3-(1-Piperidinyl)alanine modification.
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HPLC Analysis:
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Dissolve the crude peptide in an appropriate solvent.
-
Inject the sample onto a reverse-phase HPLC column (e.g., C18).
-
Use a standard gradient of water and acetonitrile, both containing 0.1% TFA.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm). The peptide containing the 3-(1-Piperidinyl)alanine adduct may appear as a separate, often more hydrophobic, peak.
-
Visualizations
Caption: Mechanism of 3-(1-Piperidinyl)alanine formation.
Caption: Troubleshooting workflow for minimizing piperidinylalanine.
References
Validation & Comparative
A Comparative Guide to Disulfide Bond Formation: Fmoc-D-Cys(Trt)-OH vs. Fmoc-D-Cys(Acm)-OH
For Researchers, Scientists, and Drug Development Professionals
The strategic formation of disulfide bonds is a critical step in the synthesis of many biologically active peptides and proteins, influencing their structure, stability, and function. The choice of the thiol-protecting group for cysteine residues is paramount for a successful synthesis. This guide provides an objective comparison of two widely used cysteine derivatives, Fmoc-D-Cys(Trt)-OH and Fmoc-D-Cys(Acm)-OH, for disulfide bond formation, supported by experimental data and detailed protocols.
Introduction to Thiol-Protecting Groups
In solid-phase peptide synthesis (SPPS), the thiol group of cysteine is highly reactive and susceptible to oxidation and other side reactions. Protecting groups are therefore essential to mask the thiol functionality during chain assembly. The selection of a suitable protecting group depends on the overall synthetic strategy, including the desired disulfide connectivity and the conditions for cleavage and cyclization.
This compound utilizes the acid-labile trityl (Trt) group. The Trt group is bulky and effectively prevents undesired side reactions during peptide synthesis. Its key advantage is its straightforward removal during the final cleavage of the peptide from the resin with trifluoroacetic acid (TFA).[1]
Fmoc-D-Cys(Acm)-OH employs the acetamidomethyl (Acm) group, which is stable to the standard TFA cleavage conditions.[2] This orthogonality allows for the isolation of a fully protected linear peptide, which can be purified prior to disulfide bond formation. The Acm group is typically removed by treatment with reagents like iodine, which can simultaneously catalyze the formation of the disulfide bridge.[3][4]
Performance Comparison
The choice between this compound and Fmoc-D-Cys(Acm)-OH hinges on the desired workflow for disulfide bond formation.
| Feature | This compound | Fmoc-D-Cys(Acm)-OH |
| Protecting Group | Trityl (Trt) | Acetamidomethyl (Acm) |
| Deprotection Condition | Acid-labile (cleaved by TFA) | Stable to TFA; cleaved by iodine, mercury(II) acetate, or silver(I) |
| Disulfide Formation Strategy | Typically in solution after cleavage and deprotection | On-resin or in solution; often concomitant with deprotection |
| Workflow | Simultaneous cleavage, deprotection, and purification followed by oxidation | Cleavage, purification of protected peptide, then deprotection and oxidation |
| Control over Oxidation | Less control; oxidation of free thiols in solution can lead to oligomerization | High control; can be performed on-resin to minimize intermolecular reactions |
| Suitability for Orthogonal Strategies | Can be used with other protecting groups, but its lability to TFA limits options | Excellent for orthogonal strategies with other acid-labile or photolabile groups |
| Potential Side Reactions | Incomplete deprotection, re-tritylation, racemization during coupling | Iodine-induced side reactions with sensitive residues (e.g., Trp, Met) |
Experimental Data
While direct, side-by-side comparative studies with identical peptide sequences are not always available in the literature, the following table summarizes typical outcomes based on established protocols.
| Parameter | This compound (Solution Phase Oxidation) | Fmoc-D-Cys(Acm)-OH (On-Resin Oxidation) |
| Typical Yield | Variable, dependent on peptide sequence and oxidation conditions | Generally higher due to pseudo-dilution effect on resin |
| Purity of Crude Product | Can be lower due to oligomerization and side reactions during oxidation | Often higher, simplifying purification |
| Reaction Time for Cyclization | Hours to days (air oxidation) or minutes to hours (chemical oxidants) | Typically rapid (e.g., 30 minutes with iodine)[3] |
Experimental Protocols
Disulfide Bond Formation using this compound (Solution Phase)
This protocol is suitable for forming a single disulfide bond in a peptide.
-
Peptide Synthesis: Synthesize the peptide on a solid support using standard Fmoc-SPPS chemistry, incorporating this compound at the desired positions.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove all protecting groups, including the Trt groups, using a TFA cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)).
-
Purification of Linear Peptide: Purify the crude linear peptide containing free thiol groups by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Oxidation to Form Disulfide Bond:
-
Dissolve the purified linear peptide in a suitable buffer (e.g., 0.1 M ammonium bicarbonate, pH 8) at a low concentration (0.1-1 mg/mL) to favor intramolecular cyclization.
-
Stir the solution exposed to air for 24-48 hours, monitoring the reaction by HPLC.
-
Alternatively, for faster oxidation, use an oxidizing agent such as hydrogen peroxide, potassium ferricyanide, or iodine.
-
-
Final Purification: Purify the cyclized peptide by RP-HPLC to remove any remaining linear peptide or oligomers.
Disulfide Bond Formation using Fmoc-D-Cys(Acm)-OH (On-Resin)
This protocol is advantageous for minimizing intermolecular side reactions.
-
Peptide Synthesis: Synthesize the peptide on a solid support using standard Fmoc-SPPS chemistry, incorporating Fmoc-D-Cys(Acm)-OH at the desired positions.
-
On-Resin Oxidation:
-
After completion of the peptide synthesis and removal of the N-terminal Fmoc group, wash the resin-bound peptide thoroughly with dichloromethane (DCM) and dimethylformamide (DMF).
-
Prepare a solution of iodine (5-10 equivalents relative to the peptide) in DMF.
-
Add the iodine solution to the resin and shake at room temperature for 1-2 hours. Monitor the reaction for completion.
-
-
Quenching: Wash the resin with DMF to remove excess iodine. Quench any remaining iodine by washing with a solution of ascorbic acid or sodium thiosulfate in DMF.
-
Cleavage: Cleave the cyclized peptide from the resin using a standard TFA cocktail.
-
Purification: Purify the crude cyclized peptide by RP-HPLC.
Logical Relationship: Orthogonal Strategy
This compound and Fmoc-D-Cys(Acm)-OH can be used in combination to achieve regioselective formation of multiple disulfide bonds. This is a powerful strategy for synthesizing complex peptides with defined disulfide connectivity.
Conclusion
Both this compound and Fmoc-D-Cys(Acm)-OH are valuable reagents for the synthesis of disulfide-containing peptides. The choice between them is dictated by the desired synthetic strategy.
-
This compound is a cost-effective and straightforward choice for peptides with a single disulfide bond where solution-phase oxidation is acceptable.
-
Fmoc-D-Cys(Acm)-OH offers greater control and is the preferred option for on-resin cyclization, which can lead to higher purity and yields. It is also indispensable for complex peptides requiring orthogonal protection schemes for the regioselective formation of multiple disulfide bonds.
Researchers should carefully consider the complexity of their target peptide, the desired purity, and the overall synthetic workflow when selecting the appropriate cysteine-protected amino acid.
References
A Comparative Guide to the HPLC Analysis of Peptides Synthesized with Fmoc-D-Cys(Trt)-OH
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of protecting group for cysteine residues is a critical decision that significantly influences the purity and yield of the final peptide. This guide provides an objective comparison of Fmoc-D-Cys(Trt)-OH with alternative cysteine derivatives, supported by experimental data, to facilitate the selection of the most appropriate building block for your synthetic strategy. The focus is on the subsequent analysis of the synthesized peptides by High-Performance Liquid Chromatography (HPLC).
Performance Comparison of Cysteine Protecting Groups
The trityl (Trt) group is a widely used, acid-labile protecting group for the thiol side chain of cysteine in Fmoc-SPPS. Its popularity stems from its cost-effectiveness and the straightforward generation of the free thiol upon standard trifluoroacetic acid (TFA) cleavage. However, the use of this compound is not without its challenges, primarily the risk of racemization and other side reactions.
Below is a summary of the performance of this compound in comparison to other commonly used cysteine protecting groups.
| Protecting Group | Key Advantages | Key Disadvantages | Typical Crude Purity (by HPLC) |
| Trityl (Trt) | Cost-effective; Directly yields free thiol upon TFA cleavage. | Prone to racemization, especially with base-mediated coupling reagents; Potential for S-alkylation and β-elimination side reactions.[1] | Sequence-dependent, can be lower due to side reactions. |
| Acetamidomethyl (Acm) | Stable to TFA, allowing for orthogonal disulfide bond formation strategies.[2] | Requires a separate deprotection step (e.g., with iodine or silver salts). | Generally high, as it is stable during synthesis and cleavage. |
| 4-Methoxytrityl (Mmt) | More acid-labile than Trt, allowing for selective deprotection on the resin. | Higher cost than Trt. | High, with fewer side reactions compared to Trt. |
| Diphenylmethyl (Dpm) | Offers reduced racemization compared to Trt.[3] | Less common and more expensive than Trt. | Higher than Trt-protected peptides due to lower racemization. |
| Tetrahydropyranyl (Thp) | Significantly lower racemization compared to Trt and Dpm. | Can introduce a new chiral center. | Reported to be superior to Trt, Dpm, Acm, and StBu derivatives. |
| S-tert-butylthio (StBu) | Removed by reduction, offering an orthogonal deprotection strategy. | Can increase the risk of racemization. | Variable, depending on the sequence and coupling conditions. |
Quantitative Analysis of Side Reactions
The choice of protecting group and coupling conditions can significantly impact the level of side reactions, which are detectable and quantifiable by HPLC.
| Side Reaction | This compound | Alternative Protecting Groups | Mitigation Strategies |
| Racemization | Can be significant (e.g., 8.0% with uronium activation, 3.3% with DIPCDI/Oxyma). | Dpm (1.2%), MBom (0.4%), Thp (0.74%). | Use carbodiimide coupling with racemization-suppressing additives (e.g., Oxyma Pure, Cl-HOBt); Avoid strong bases like DIPEA. |
| β-Elimination (leading to 3-(1-piperidinyl)alanine formation) | Can occur, especially with C-terminal cysteine. | The bulky Trt group helps to minimize this side reaction but does not eliminate it. | Use of sterically hindered bases or alternative deprotection methods. |
| S-alkylation | Can occur during TFA cleavage, especially from Wang resin. | Less prevalent with more stable protecting groups. | Use of effective scavenger cocktails during cleavage. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines a general procedure for the manual synthesis of a peptide containing a D-Cysteine residue on a Rink Amide resin.
1. Resin Swelling:
-
Place the Rink Amide resin in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain. Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 times).
3. Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents), an activating agent such as HCTU (3 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test.
4. Capping (Optional):
-
After coupling, if the Kaiser test is positive, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIPEA in DMF.
5. Chain Elongation:
-
Repeat steps 2 and 3 for each amino acid in the peptide sequence. For the incorporation of D-Cysteine, use this compound.
6. Final Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v). For peptides with cysteine residues, a common cocktail is 94% TFA, 2.5% water, 2.5% 1,2-ethanedithiol (EDT), and 1% TIS.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether twice.
-
Dry the crude peptide under vacuum.
Protocol 2: HPLC Analysis of the Synthesized Peptide
This protocol describes a standard method for the analytical reversed-phase HPLC of the crude peptide.
1. Sample Preparation:
-
Dissolve the dried crude peptide in a suitable solvent, typically 0.1% TFA in water or a mixture of water and acetonitrile.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.
2. HPLC System and Column:
-
Use a reversed-phase HPLC system equipped with a UV detector.
-
A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for peptide analysis.
3. Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
4. Gradient Elution:
-
A typical linear gradient for peptide analysis is from 5% to 65% Mobile Phase B over 30 minutes.
-
The gradient can be optimized based on the hydrophobicity of the peptide.
5. Detection:
-
Monitor the elution profile at 214 nm and 280 nm. The absorbance at 214 nm is primarily due to the peptide bonds, while 280 nm is used for peptides containing aromatic residues like tryptophan and tyrosine.
6. Data Analysis:
-
Integrate the peak areas in the chromatogram to determine the purity of the crude peptide. The main peak corresponds to the desired full-length peptide, and smaller peaks represent impurities and by-products.
Visualizing the Workflow
References
A Comparative Guide to Cysteine Protecting Groups in Fmoc-Solid Phase Peptide Synthesis
The synthesis of cysteine-containing peptides is a critical aspect of pharmaceutical research and drug development, given the crucial role of cysteine in protein structure and function. The nucleophilic thiol side chain of cysteine, while essential for forming disulfide bonds and for bioconjugation, presents significant challenges during solid-phase peptide synthesis (SPPS). Effective protection of this thiol group is paramount to prevent undesirable side reactions and ensure the synthesis of the target peptide with high yield and purity. This guide provides an objective comparison of commonly used cysteine protecting groups in Fmoc-SPPS, supported by experimental data, to assist researchers in making informed decisions for their synthetic strategies.
Key Performance Metrics for Cysteine Protecting Groups
The selection of an appropriate cysteine protecting group is a critical decision that significantly influences the success of peptide synthesis. The efficacy of a protecting group in Fmoc-SPPS is evaluated based on several key performance metrics:
-
Stability: The protecting group must be stable during the repeated cycles of Fmoc deprotection (typically with piperidine) and amino acid coupling.
-
Cleavage Conditions: The protecting group should be removable under conditions that do not degrade the peptide. For many applications, cleavage should occur concurrently with resin cleavage and removal of other side-chain protecting groups using a standard trifluoroacetic acid (TFA) cocktail.
-
Orthogonality: For the synthesis of peptides with multiple disulfide bonds, the ability to selectively deprotect specific cysteine residues in the presence of others is crucial. This requires a set of protecting groups that can be removed under mutually exclusive conditions.
-
Minimization of Side Reactions: Cysteine residues are prone to several side reactions during SPPS, including:
-
Racemization: The α-carbon of cysteine is susceptible to epimerization during activation and coupling.
-
β-Elimination: Base-catalyzed elimination of the protected thiol can lead to the formation of dehydroalanine.
-
S-Alkylation: During final TFA cleavage, the free thiol can be alkylated by carbocations generated from the resin or other protecting groups.
-
Comparison of Common Cysteine Protecting Groups
The following table summarizes the properties of the most frequently used cysteine protecting groups in Fmoc-SPPS.
| Protecting Group | Structure | Cleavage Conditions | Advantages | Disadvantages |
| Trityl (Trt) | TFA/TIS/H2O (e.g., 95:2.5:2.5) | Cost-effective, removed during standard cleavage.[1] | Prone to racemization, incomplete removal can be an issue.[2] | |
| Acetamidomethyl (Acm) | Iodine, mercury(II) acetate, or silver trifluoromethanesulfonate. Stable to TFA. | Orthogonal to Trt and other acid-labile groups, allows for purification of the protected peptide. | Requires a separate deprotection step, use of heavy metals can be problematic. | |
| tert-Butyl (tBu) | Stable to standard TFA cleavage. Requires strong acids like HF or reagents like MeSiCl3/Ph2SO for removal. | Orthogonal to both acid-labile and Acm groups, useful for complex disulfide bond formation. | Harsh cleavage conditions may not be suitable for all peptides. | |
| 4-Methoxytrityl (Mmt) | Very mild acid (e.g., 1-2% TFA in DCM). | Highly acid-labile, allowing for selective deprotection on-resin. | Not stable enough for use with some highly acid-sensitive resins. | |
| Diphenylmethyl (Dpm) | High concentrations of TFA (e.g., 95%). | More stable to acid than Trt, offering an intermediate level of lability. Can be used orthogonally with Mmt. | Can be challenging to remove completely. | |
| Tetrahydropyranyl (Thp) | TFA/TIS/H2O (e.g., 95:2.5:2.5). Stable to 1% TFA in DCM. | Shown to reduce racemization and β-elimination compared to Trt. Improved solubility of protected peptides has been suggested. | Relatively newer compared to Trt, so less historical data is available. |
Quantitative Performance Data
The following table presents available quantitative data on the performance of different cysteine protecting groups. It is important to note that direct comparison can be challenging as experimental conditions vary between studies.
| Protecting Group | Parameter | Value | Experimental Conditions | Reference |
| Thp | Racemization | 0.74% | DIPCDI/Oxyma Pure coupling | |
| Trt | Racemization | 3.3% | DIPCDI/Oxyma Pure coupling | |
| Dpm | Racemization | 6.8% | DIPCDI/Oxyma Pure coupling | |
| SIT | Deprotection Rate | Significantly faster than StBu | DTT reduction | |
| Mmt & Thp | Side Product Formation | Outperformed other protecting groups | 20% piperidine-DMF for 24h (stress test) |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for the replication and validation of findings.
Protocol 1: Fmoc-Cys(PG)-OH Coupling
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-Cys(PG)-OH (0.4 mmol, 4 eq.) and a coupling reagent such as HBTU (0.38 mmol, 3.8 eq.) in DMF. Add diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol, then dry under vacuum.
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction.
Protocol 2: Cleavage and Deprotection
-
Resin Preparation: Place the dried, peptide-bound resin in a reaction vessel.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the protecting group(s) used. For Trt, Thp, and Dpm, a standard cocktail is 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and shake for 2-4 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.
-
Peptide Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 3: HPLC Analysis for Purity Assessment
-
Sample Preparation: Dissolve a small amount of the crude, dried peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
HPLC System: Use a reverse-phase C18 column with a standard gradient of acetonitrile in water (both containing 0.1% TFA). For example, a linear gradient of 5% to 95% acetonitrile over 30 minutes.
-
Detection: Monitor the elution profile at 220 nm.
-
Data Analysis: Integrate the peak areas to determine the purity of the peptide and identify any major side products by comparing retention times with known standards or by mass spectrometry.
Experimental Workflow and Logic
The following diagram illustrates a general workflow for a comparative study of different cysteine protecting groups.
Caption: Workflow for comparing cysteine protecting groups.
Conclusion
The choice of a cysteine protecting group in Fmoc-SPPS is a critical decision that profoundly impacts the outcome of the synthesis. For routine synthesis of peptides containing a single disulfide bond or free thiols, the cost-effective Trt group is often sufficient, provided that coupling conditions are optimized to minimize racemization. For more complex peptides, especially those requiring regioselective disulfide bond formation, an orthogonal protection strategy is necessary. In such cases, protecting groups like Acm and Mmt are invaluable. Newer protecting groups like Thp show promise in reducing common side reactions and may offer advantages in specific contexts. Ultimately, the optimal choice depends on the specific peptide sequence, the desired disulfide bond pattern, and the overall synthetic strategy. Researchers should carefully consider the properties of each protecting group and may need to perform empirical optimization for challenging sequences.
References
Verifying D-Cysteine Incorporation: A Comparative Guide to Chiral Amino Acid Analysis
For researchers, scientists, and drug development professionals, the precise verification of D-cysteine incorporation into peptides and proteins is a critical analytical challenge. The unique properties of D-amino acids in therapeutic peptides necessitate robust and accurate methods to confirm their presence and quantify their enantiomeric purity. This guide provides a comparative overview of common chiral amino acid analysis techniques for verifying D-cysteine incorporation, supported by experimental data and detailed protocols.
The intentional inclusion of D-cysteine in peptide-based drug candidates can significantly enhance their therapeutic potential by increasing proteolytic stability, improving oral bioavailability, and modulating pharmacological activity. However, the verification of successful and enantiomerically pure incorporation requires specialized analytical techniques. This guide compares three primary methods: Direct High-Performance Liquid Chromatography (HPLC) using chiral stationary phases, pre-column derivatization followed by reversed-phase HPLC, and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS).
Comparison of Chiral Analysis Methods for D-Cysteine
The selection of an appropriate analytical method for verifying D-cysteine incorporation depends on several factors, including the required sensitivity, sample matrix complexity, available instrumentation, and the need for high-throughput analysis. The following tables provide a summary of key performance metrics for the discussed techniques.
| Method | Principle | Typical Stationary Phase | Resolution (Rs) | LOD/LOQ (D-Cys) | Analysis Time | Advantages | Disadvantages |
| Direct Chiral HPLC | Enantiomers are separated directly on a chiral stationary phase (CSP) that forms transient diastereomeric complexes with the analytes. | Crown Ether (e.g., CROWNPAK® CR-I(+)) | > 1.5 | ~1-10 µM | 15-30 min | Simple sample preparation, avoids derivatization artifacts. | Lower sensitivity compared to derivatization methods, requires specialized chiral columns. |
| Pre-column Derivatization HPLC | Enantiomers are reacted with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers, which are then separated on a standard achiral stationary phase. | C18 | > 2.0 | ~10-100 nM | 30-60 min | High sensitivity, uses standard RP-HPLC columns. | Derivatization can be complex and time-consuming, potential for side reactions and racemization. |
| UHPLC-MS/MS | Combines the high separation efficiency of UHPLC with the sensitivity and selectivity of tandem mass spectrometry. Can be used with both direct chiral separation and derivatization methods. | Chiral or C18 | > 2.5 | < 10 nM | < 15 min | Highest sensitivity and selectivity, provides mass confirmation, suitable for complex matrices. | Requires expensive instrumentation, method development can be complex. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable researchers to implement these techniques.
Direct Chiral HPLC using a Crown Ether-Based Column
This method is suitable for the direct enantioseparation of underivatized D- and L-cysteine.
a. Sample Preparation:
-
Hydrolyze the peptide or protein sample in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Remove the HCl by evaporation under a stream of nitrogen or by lyophilization.
-
Reconstitute the dried hydrolysate in the mobile phase.
b. HPLC Conditions:
-
Column: CROWNPAK® CR-I(+) (150 x 3.0 mm, 5 µm)
-
Mobile Phase: Perchloric acid solution (pH 1.5)
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 210 nm
c. Expected Results: The D-cysteine enantiomer will elute before the L-cysteine enantiomer on the CROWNPAK® CR-I(+) column. The resolution (Rs) should be greater than 1.5 for baseline separation.
Pre-column Derivatization with Marfey's Reagent followed by HPLC
This method offers high sensitivity for the quantification of D-cysteine.
a. Sample Preparation and Derivatization:
-
Hydrolyze the peptide or protein sample as described in the direct HPLC protocol.
-
To the dried hydrolysate (containing approximately 1-10 nmol of total amino acids), add 50 µL of 1 M NaHCO3.
-
Add 100 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.
-
Incubate the mixture at 40°C for 1 hour.
-
Cool the reaction mixture to room temperature and neutralize by adding 50 µL of 2 M HCl.
-
Evaporate the acetone and dilute the sample with the initial mobile phase.
b. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 10% to 60% B over 40 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 340 nm
c. Expected Results: The diastereomeric derivatives of D- and L-cysteine will be well-separated. Typically, the D-amino acid derivative elutes later than the L-amino acid derivative.
UHPLC-MS/MS Analysis
This method provides the highest sensitivity and selectivity, particularly for complex biological samples.
a. Sample Preparation:
-
Perform acid hydrolysis of the peptide or protein sample.
-
For enhanced sensitivity and chromatographic performance, derivatization with a reagent like AccQ-Tag™ (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) can be performed following the manufacturer's protocol.
-
Alternatively, direct analysis of the underivatized hydrolysate can be performed.
b. UHPLC-MS/MS Conditions:
-
Column: Chiral stationary phase column (for direct analysis) or a C18 column (for derivatized samples).
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A fast gradient tailored to the specific column and analytes.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer operating in Multiple Reaction Monitoring (MRM) or full scan mode.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
c. Expected Results: This method will provide chromatographic separation of the D- and L-cysteine (or their derivatives) and their specific mass-to-charge ratios, allowing for unambiguous identification and quantification with high sensitivity.
Visualizing the Process: Experimental Workflow and Chiral Separation Principle
To further clarify the analytical process, the following diagrams, generated using the DOT language, illustrate the general experimental workflow and the fundamental principle of chiral separation by HPLC.
Stability of the Trityl (Trt) Protecting Group Under Various SPPS Conditions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of Solid-Phase Peptide Synthesis (SPPS), the selection of appropriate protecting groups is paramount to achieving high-purity peptides. The Trityl (Trt) group is a frequently employed acid-labile protecting group for the side chains of various amino acids, including Cysteine (Cys), Histidine (His), Asparagine (Asn), and Glutamine (Gln). Its stability under the basic conditions required for Fmoc deprotection, coupled with its ready cleavage under acidic conditions, makes it a valuable tool in orthogonal peptide synthesis strategies. This guide provides an objective comparison of the Trt group's performance against other common protecting groups, supported by experimental data, to aid researchers in optimizing their peptide synthesis protocols.
Comparative Stability of Side-Chain Protecting Groups
The stability of a protecting group is not absolute and is highly dependent on the specific chemical environment, including the concentration of the acid, the solvent, temperature, reaction time, and the nature of the amino acid it protects. The following tables summarize the stability of the Trt group in comparison to other commonly used protecting groups under various cleavage conditions.
| Protecting Group | Amino Acid | Cleavage Condition | % Cleavage / Stability | Reference |
| Trt | Asn, Gln | 0.5% TFA in CH2Cl2, 15 min | < 0.1% cleavage | [1] |
| Trt | Cys | TFA/TIS/H2O (95:2.5:2.5), 25°C, 1h | Significant S-tButylation side product (15.4%) | [2] |
| Trt | Cys | TFA/TIS/H2O (95:2.5:2.5), 40°C, 2h | Increased S-tButylation side product (32.3%) | [2] |
| Mmt | Cys | 1% TFA in DCM/TIS (95:5) | Quantitative cleavage | |
| tBu | Ser, Thr | High concentration TFA | Required for cleavage | |
| Trt | Ser, Thr | 1% TFA in DCM | Can be selectively cleaved | |
| Boc | Lys | 50% TFA in DCM | Standard condition for removal |
Table 1: Stability of Various Protecting Groups under Specific SPPS Cleavage Conditions. This table provides a snapshot of the lability of different protecting groups under defined acidic treatments, highlighting the tunable stability of the Trt group.
| Protecting Group | General Acid Lability | Typical Cleavage Reagent | Key Advantages | Key Disadvantages |
| Trt | High | Dilute TFA (e.g., 1-5%) to concentrated TFA | Highly acid-labile, allows for orthogonal protection strategies. | Can lead to side reactions (e.g., t-butylation) if not properly scavenged. Stability can be amino acid dependent. |
| Mmt | Very High | Very dilute TFA (e.g., 1%) | More acid-labile than Trt, useful for selective deprotection. | Limited stability to repeated mild acid treatments. |
| tBu | Moderate | Concentrated TFA (e.g., 95%) | Generally stable to milder acid conditions used for Trt/Mmt removal. | Requires strong acid for cleavage, which can degrade sensitive peptides. |
| Boc | Moderate | Moderate TFA (e.g., 50%) | Well-established in Boc-SPPS. | Not orthogonal in Fmoc-SPPS as it is also acid-labile. |
Table 2: General Comparison of Acid-Labile Side-Chain Protecting Groups. This table offers a broader overview of the characteristics of common acid-labile protecting groups used in SPPS.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published research. Below are representative protocols for the cleavage of Trt-protected peptides.
Protocol 1: Standard Cleavage of a Trt-Protected Peptide from Resin
This protocol is a general method for the final cleavage of a peptide from the resin and the simultaneous removal of the Trt and other acid-labile side-chain protecting groups.
Reagents:
-
Peptide-resin (dried)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water (H₂O). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per 1 gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours. The solution may turn yellow or orange due to the formation of the trityl cation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small volume of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the peptide pellet under vacuum.
Protocol 2: Selective Cleavage of the Trt Group On-Resin
This protocol allows for the selective removal of the Trt group from a specific amino acid side chain while the peptide remains attached to the resin, enabling further modification.
Reagents:
-
Peptide-resin
-
Cleavage Solution: 1-2% TFA in Dichloromethane (DCM) with 2.5% TIS.
-
Neutralization Solution: 10% Diisopropylethylamine (DIPEA) in DCM.
-
DCM for washing.
Procedure:
-
Swell the peptide-resin in DCM.
-
Treat the resin with the cleavage solution for 5-10 minutes with gentle agitation. Repeat this step 2-3 times.
-
Wash the resin thoroughly with DCM.
-
Neutralize the resin with the neutralization solution for 5 minutes.
-
Wash the resin thoroughly with DCM to remove excess base.
-
The resin is now ready for the subsequent modification of the deprotected side chain.
Visualizing SPPS Workflows and Protecting Group Strategies
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex workflows and chemical logic inherent in SPPS.
Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS) from resin to purified peptide.
References
A Comparative Guide to De Novo Sequencing of Peptides Containing D-Cysteine Residues
The incorporation of D-amino acids, such as D-cysteine, into peptides represents a significant post-translational modification that can dramatically alter their structure and function. This modification poses a considerable challenge for traditional protein sequencing methodologies. This guide provides a comparative overview of current mass spectrometry-based strategies for the de novo sequencing of peptides containing D-cysteine residues, offering insights into their principles, performance, and experimental protocols. This information is intended for researchers, scientists, and drug development professionals working in proteomics and peptidomics.
Introduction to the Challenge
De novo peptide sequencing—the determination of an amino acid sequence directly from tandem mass spectrometry (MS/MS) data without a reference database—is a powerful tool for identifying novel peptides. However, the presence of stereoisomers like D-cysteine introduces a layer of complexity, as D- and L-amino acids have identical masses and elemental compositions. Standard mass spectrometry techniques alone are therefore "chirality-blind." Distinguishing between peptides containing L-cysteine and D-cysteine requires specialized analytical approaches that can discern the three-dimensional arrangement of atoms within the peptide.
Core Analytical Strategies
Two primary strategies have emerged for the analysis of D-amino acid-containing peptides by mass spectrometry:
-
Chiral Derivatization coupled with Liquid Chromatography-Mass Spectrometry (LC-MS): This approach involves chemically modifying the peptide with a chiral derivatizing agent. This reaction converts the enantiomeric peptides (containing D- or L-cysteine) into diastereomers. Diastereomers have different physicochemical properties and can be separated by standard reverse-phase liquid chromatography and subsequently analyzed by mass spectrometry.
-
Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions in the gas phase based on their size, shape, and charge. The different three-dimensional structure of peptides containing D- versus L-cysteine can result in distinct drift times through an ion mobility cell, allowing for their separation and differentiation prior to mass analysis.[1][2]
Comparison of Analytical Methodologies
| Feature | Chiral Derivatization with LC-MS | Ion Mobility-Mass Spectrometry (IM-MS) |
| Principle | Converts enantiomers into separable diastereomers through chemical reaction. | Separates isomeric ions based on their different shapes and collision cross-sections in the gas phase.[1][2] |
| Primary Advantage | High-resolution separation of diastereomers achievable with standard LC equipment. | Rapid, gas-phase separation without the need for chemical derivatization.[3] |
| Primary Disadvantage | Requires an additional chemical reaction step (derivatization), which can introduce artifacts and may not be 100% efficient. | Separation is dependent on a significant difference in the collision cross-section of the isomers, which is not always present. |
| Sample Complexity | Can be applied to complex mixtures after hydrolysis and derivatization. | Can be challenged by complex mixtures due to potential overlap in drift times. |
| Throughput | Lower, due to the derivatization step and chromatographic separation time. | Higher, as separation occurs on a millisecond timescale. |
| Instrumentation | Standard LC-MS/MS systems. | Requires a mass spectrometer equipped with an ion mobility cell. |
Performance of De Novo Sequencing Software
While there is a lack of extensive benchmarking specifically for D-cysteine containing peptides, we can infer performance from studies on peptides with other post-translational modifications. The accuracy of de novo sequencing is typically evaluated at the amino acid and peptide level using metrics like recall (sensitivity) and precision (positive predictive value).
Table 1: Performance Metrics of Common De Novo Sequencing Software for Modified Peptides
| Software | Principle | Amino Acid Accuracy | Peptide Accuracy | Key Features |
| PEAKS | Graph-based algorithm | ~70-75% for standard peptides | ~30% for standard peptides | Comprehensive suite with PTM identification and database search capabilities. |
| Novor | Decision tree-based machine learning | Reported to sequence 7%-37% more correct residues than PEAKS in some studies. | Generally outperforms older versions of PEAKS in speed and accuracy. | Very high sequencing speed, enabling real-time analysis. |
| PepNovo | Probabilistic network modeling | Comparable to other leading algorithms of its generation. | Performance varies with data quality. | Open-source and widely used in academic research. |
| DeepNovo/Casanovo | Deep learning (transformer models) | Often shows higher accuracy than graph-based methods. | Can achieve higher peptide recall compared to other approaches. | Can learn complex fragmentation patterns from large datasets. |
Note: The accuracy figures are based on studies of standard or generally modified peptides and may vary for D-cysteine containing peptides. Performance is highly dependent on data quality, fragmentation method, and instrument type.
Experimental Protocols
Protocol 1: Chiral Derivatization using Marfey's Reagent followed by LC-MS/MS
This protocol outlines the steps for determining the chirality of cysteine residues in a peptide after acid hydrolysis.
1. Peptide Hydrolysis:
- Place the purified peptide sample (approximately 0.05-0.1 mg) in a hydrolysis tube.
- Add 0.8 mL of 6 M Deuterated Hydrochloric Acid (DCl) in Deuterium Oxide (D₂O). Using deuterated reagents helps to identify amino acids that may have racemized during hydrolysis.
- Bubble nitrogen gas through the solution for 1 minute to remove oxygen.
- Seal the tube and heat at 110-120°C for 20-24 hours or at 150-155°C for 3 hours for a more rapid hydrolysis.
- After hydrolysis, cool the sample and evaporate the acid in vacuo.
2. Derivatization with Marfey's Reagent (L-FDAA):
- Dissolve the dried hydrolysate in 100 µL of 0.5 M sodium bicarbonate solution.
- Add 200 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.
- Incubate the mixture at 40°C for 90 minutes in the dark.
- Stop the reaction by adding 25 µL of 2 M HCl.
3. LC-MS/MS Analysis:
- Analyze the derivatized sample using a reverse-phase C18 column on an LC-MS/MS system.
- Use a mobile phase gradient, for example, a water/acetonitrile system with 0.1% formic acid.
- The D- and L-amino acid derivatives will elute at different retention times.
- Identify the derivatized amino acids based on their mass-to-charge ratio and fragmentation pattern in the mass spectrometer.
- Compare the retention times to those of D- and L-cysteine standards derivatized in the same manner.
Protocol 2: Chiral Separation using Ion Mobility-Mass Spectrometry
This protocol describes the general workflow for analyzing D-cysteine containing peptides using IM-MS.
1. Sample Preparation:
- Dissolve the purified peptide in a solvent compatible with electrospray ionization (e.g., a mixture of water, acetonitrile, and formic acid).
- The concentration should be optimized for the specific instrument, typically in the low micromolar to nanomolar range.
2. IM-MS Analysis:
- Introduce the sample into the mass spectrometer via electrospray ionization.
- In the ion mobility cell, the peptide ions are propelled through a drift gas (e.g., nitrogen or helium) by a weak electric field.
- Ions separate based on their collision cross-section (CCS), which is influenced by their 3D structure. Peptides with D-cysteine may adopt a different conformation and thus have a different drift time compared to their L-cysteine counterparts.
- The mobility-separated ions then enter the mass analyzer for m/z measurement.
- The resulting data is three-dimensional, showing intensity as a function of both m/z and drift time.
3. Data Analysis:
- Extract the arrival time distributions for the m/z of the peptide of interest.
- Compare the arrival time distribution of the unknown sample to that of synthetic L- and D-cysteine containing peptide standards to determine the chirality.
- Specialized software is used to process the IM-MS data and calculate CCS values.
Impact of D-Cysteine on Peptide Fragmentation
The stereochemistry of an amino acid can influence the fragmentation pattern of a peptide in MS/MS, although these effects can be subtle.
-
Collision-Induced Dissociation (CID) and Higher-Energy C-trap Dissociation (HCD): These methods primarily cleave the peptide backbone, producing b- and y-ions. The presence of a D-amino acid can alter the relative abundance of these fragment ions compared to the all-L peptide. This is because the stereochemistry can affect the stability of the precursor ion and the transition states of the fragmentation pathways. For peptides with labile post-translational modifications, HCD generally provides more informative spectra than CID.
-
Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation method that cleaves the N-Cα bond of the peptide backbone, producing c- and z-ions. This method is particularly useful for preserving labile modifications. ETD is generally more effective for peptides with higher charge states. The stereochemistry at the cysteine residue can influence the efficiency of electron transfer and subsequent fragmentation, potentially leading to different fragment ion intensities. For some modifications, ETD has been shown to outperform CID and HCD in providing better sequence coverage.
Visualizing the Workflows
Workflow for Chiral Derivatization LC-MS/MS
Caption: Workflow for D-cysteine identification using chiral derivatization and LC-MS/MS.
Workflow for Ion Mobility-Mass Spectrometry
Caption: Workflow for D-cysteine identification using ion mobility-mass spectrometry.
Logical Relationship of De Novo Sequencing
Caption: Integration of chiral analysis with de novo sequencing for D-cysteine peptide identification.
Conclusion
The de novo sequencing of peptides containing D-cysteine residues requires a multi-faceted approach that combines high-resolution mass spectrometry with techniques capable of chiral discrimination. Chiral derivatization with LC-MS is a robust method that relies on well-established chemical principles, while ion mobility-mass spectrometry offers a faster, derivatization-free alternative. The choice between these methods will depend on sample complexity, available instrumentation, and the specific research question. As de novo sequencing algorithms, particularly those based on deep learning, continue to improve, their integration with these chiral analysis techniques will be crucial for the accurate and high-throughput identification of peptides with D-amino acid modifications, paving the way for a deeper understanding of their biological roles.
References
- 1. Advancing Peptide and Protein Stereoisomer Analysis with Conformation‐based Chiral Separation via Liquid Chromatography and Ion Mobility‐Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry - Chemical Science (RSC Publishing) [pubs.rsc.org]
Retrosynthesis Analysis
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